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  • Product: 3-Carbamothioylsulfanylpropanoic acid
  • CAS: 4240-92-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 3-Carbamothioylsulfanylpropanoic Acid

Abstract: This in-depth whitepaper details the structural properties, synthetic methodologies, and analytical characterization of 3-carbamothioylsulfanylpropanoic acid (CAS 4240-92-0). Designed for drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth whitepaper details the structural properties, synthetic methodologies, and analytical characterization of 3-carbamothioylsulfanylpropanoic acid (CAS 4240-92-0). Designed for drug development professionals and synthetic chemists, this guide bridges theoretical organosulfur chemistry with practical, bench-validated protocols.

Introduction to 3-Carbamothioylsulfanylpropanoic Acid

In the landscape of organosulfur chemistry, thiocarbamate derivatives serve as critical intermediates for pharmaceutical synthesis, agricultural chemicals, and advanced cross-linking agents. 3-Carbamothioylsulfanylpropanoic acid (frequently referred to as 3-thiocarbamoylsulfanyl-propionic acid) is a bifunctional molecule containing both a terminal carboxylic acid and a thiocarbamate moiety. This dual functionality allows it to act as a versatile building block in peptide conjugation and targeted drug delivery systems.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-carbamothioylsulfanylpropanoic acid is paramount for downstream formulation and synthetic integration. The presence of the thiocarbamate group imparts unique hydrogen-bonding capabilities, while the propanoic acid tail governs its aqueous solubility under physiological pH.

Below is a consolidated profile of its quantitative physicochemical data 1[2]:

PropertyValue / Description
Chemical Name 3-carbamothioylsulfanylpropanoic acid
Synonyms 3-thiocarbamoylsulfanyl-propionic acid
CAS Registry Number 4240-92-0
Molecular Formula C₄H₇NO₂S₂
Molecular Weight 165.23 g/mol
Melting Point 125 – 126 °C
Density 1.477 g/cm³
SMILES String NC(=S)SCCC(O)=O
InChIKey WIJJWWIBCIACQL-WQDBGGICCZ

Data compiled from verified chemical databases 3[3].

Mechanistic Synthesis & Reaction Pathways

The synthesis of 3-carbamothioylsulfanylpropanoic acid relies on the nucleophilic attack of a dithiocarbamate salt on an electrophilic propanoic acid derivative. Historically, β-propiolactone was utilized as the electrophile 4[4]; however, due to its severe toxicity and handling risks, modern bench-scale protocols preferentially utilize 3-bromopropanoic acid. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism, where the highly nucleophilic sulfur of ammonium dithiocarbamate displaces the bromide leaving group.

SynthesisPathway N1 Ammonium Dithiocarbamate (Nucleophile) N3 Bimolecular Nucleophilic Substitution (SN2) N1->N3 S- attack N2 3-Bromopropanoic Acid (Electrophile) N2->N3 Bromide displacement N4 3-Carbamothioylsulfanyl- propanoic Acid N3->N4 HCl Acidification (pH 2)

Synthetic pathway of 3-carbamothioylsulfanylpropanoic acid via SN2 displacement.

Validated Experimental Protocol: Bench-Scale Synthesis

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal validation mechanisms. The following procedure is designed as a self-validating system, ensuring that intermediate states provide clear, observable feedback to the chemist.

Reagents Required:

  • Ammonium dithiocarbamate (CAS 513-74-6) 5[5]

  • 3-Bromopropanoic acid (CAS 590-92-1)

  • Deionized water and Ethanol (for recrystallization)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Step 1: Preparation of the Nucleophile Solution

    • Action: Dissolve 1.1 equivalents of ammonium dithiocarbamate in cold deionized water (0–5 °C) under continuous magnetic stirring.

    • Causality & Rationale: Ammonium dithiocarbamate is prone to decomposition into carbon disulfide and ammonia at elevated temperatures. Maintaining a near-freezing environment stabilizes the reagent and suppresses side reactions.

    • Validation Check: The solution should be clear and pale yellow. The evolution of gas (ammonia odor) indicates premature reagent degradation.

  • Step 2: Electrophile Addition (S_N2 Reaction)

    • Action: Dissolve 1.0 equivalent of 3-bromopropanoic acid in a minimal volume of water (neutralized with a slight amount of sodium bicarbonate to aid solubility) and add it dropwise to the dithiocarbamate solution over 30 minutes. Let stir at room temperature.

    • Causality & Rationale: Dropwise addition prevents localized heating (exotherm) and minimizes the formation of bis-alkylated byproducts. The S_N2 displacement occurs smoothly at room temperature once the addition is complete.

    • Validation Check: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the 3-bromopropanoic acid spot (visualized with bromocresol green) confirms reaction completion (typically 2–4 hours).

  • Step 3: Acidification and Precipitation

    • Action: Cool the reaction mixture to 0 °C and slowly add 1M HCl until the pH reaches 2.0.

    • Causality & Rationale: The product is a carboxylic acid (pKa ~4.5). Lowering the pH to 2.0 ensures complete protonation of the carboxylate, drastically reducing its aqueous solubility and forcing the product to crash out of solution.

    • Validation Check: A dense white-to-off-white precipitate will form immediately upon reaching the target pH.

  • Step 4: Isolation and Purification

    • Action: Filter the precipitate under vacuum, wash with ice-cold water to remove residual salts, and recrystallize from a mixture of ethanol and water.

    • Causality & Rationale: Recrystallization removes trace unreacted starting materials and inorganic salts, yielding high-purity crystals suitable for biological assays or sensitive downstream coupling.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized 3-carbamothioylsulfanylpropanoic acid, the following analytical benchmarks should be strictly met:

  • Melting Point Analysis: The purified solid must exhibit a sharp melting point between 125 °C and 126 °C. A depressed or broad melting range indicates residual moisture or unreacted precursors.

  • FT-IR Spectroscopy: Look for a strong, broad O-H stretch (3300–2500 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) indicative of the carboxylic acid. The thiocarbamate moiety will present characteristic N-H stretching (~3200 cm⁻¹) and a distinct C=S stretch (~1050–1100 cm⁻¹).

  • LC-MS: Electrospray ionization (ESI) in negative mode should yield an [M-H]⁻ peak at m/z 164.2.

Applications in Drug Development

In modern drug discovery, bifunctional linkers like 3-carbamothioylsulfanylpropanoic acid are highly prized. The thiocarbamate group can act as a robust pharmacophore, often interacting with metalloenzymes or cysteine-rich active sites. Furthermore, the terminal carboxylic acid allows for standard EDC/NHS coupling to primary amines on peptides, antibodies, or nanoparticle surfaces. This makes it an excellent candidate for developing targeted antibody-drug conjugates (ADCs) or functionalizing surfaces for diagnostic assays.

References
  • Title: 3-thiocarbamoylsulfanyl-propionic acid - 4240-92-0, C4H7NO2S2, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis Chemical Database URL
  • Title: 4240-92-0 cas号4240-92-0分子式、结构式、MSDS、熔点、沸点 Source: Guidechem URL
  • Title: β-propiolactone price & availability Source: MOLBASE URL
  • Title: Ammonium dithiocarbamate price & availability Source: MOLBASE URL

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Carbamothioylsulfanylpropanoic Acid in RAFT Polymerization

Introduction: The Pursuit of Controlled Polymer Architectures Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of polymers with we...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Controlled Polymer Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[1][2] At the heart of this controlled radical polymerization method lies the RAFT agent, a thiocarbonylthio compound that mediates the polymerization through a degenerative chain transfer process. This guide provides an in-depth technical exploration of the mechanism of action of a specific dithiocarbamate RAFT agent, 3-carbamothioylsulfanylpropanoic acid, tailored for researchers, scientists, and drug development professionals seeking to leverage its unique properties for the synthesis of advanced polymeric materials.

While a vast array of RAFT agents have been developed, those bearing functional groups offer significant advantages for post-polymerization modification and the creation of stimuli-responsive materials. 3-Carbamothioylsulfanylpropanoic acid, with its carboxylic acid functionality, is particularly suited for the synthesis of pH-responsive polymers and for bioconjugation applications.[3] This guide will delve into the synthesis, mechanism, experimental protocols, and characterization of polymers synthesized using this versatile RAFT agent.

The Core Mechanism: A Delicate Equilibrium

The overall mechanism of RAFT polymerization is a dynamic equilibrium between active (propagating) and dormant polymer chains.[4] This equilibrium is established and maintained by the RAFT agent, ensuring that all polymer chains have an equal opportunity to grow, which leads to a narrow molecular weight distribution. The key steps of the RAFT process, as mediated by 3-carbamothioylsulfanylpropanoic acid, are outlined below.

Step 1: Initiation

As in conventional free-radical polymerization, the process begins with the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, V-50) to generate primary radicals (I•). These primary radicals then react with a monomer unit (M) to form a propagating radical (Pn•).

Step 2: The RAFT Pre-Equilibrium

The propagating radical (Pn•) rapidly adds to the C=S bond of the 3-carbamothioylsulfanylpropanoic acid RAFT agent, forming a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more productively, releasing a new radical (R•), the leaving group from the RAFT agent, and forming a dormant polymeric RAFT agent.

Step 3: Re-initiation

The expelled radical (R•) then reacts with a monomer molecule to initiate the growth of a new polymer chain. This ensures that the majority of polymer chains are initiated by the RAFT agent's leaving group.

Step 4: The Main RAFT Equilibrium

A rapid equilibrium is established between the active propagating chains (Pn•) and the dormant polymeric RAFT agents. This degenerative chain transfer process is the cornerstone of RAFT polymerization, allowing for the controlled growth of all polymer chains. The effectiveness of this equilibrium is largely determined by the nature of the Z-group on the RAFT agent. In the case of 3-carbamothioylsulfanylpropanoic acid, the carbamothioylsulfanyl group (-S-C(=S)-NR2) acts as the Z-group. The lone pair of electrons on the nitrogen atom can delocalize into the C=S bond, which modulates the reactivity of the thiocarbonyl group and the stability of the intermediate radical.[2]

Step 5: Termination

As with all radical polymerizations, termination reactions between two propagating radicals can occur. However, in a well-controlled RAFT polymerization, the concentration of propagating radicals is kept low, minimizing the contribution of termination events.

Below is a Graphviz diagram illustrating the core RAFT mechanism.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_reinitiation Re-initiation Initiator Initiator I• I• Initiator->I• Decomposition Pn• Pn• I•->Pn• + M Intermediate Intermediate Pn•->Intermediate + RAFT Agent Termination Termination Pn•->Termination + Px• Intermediate->Pn• Fragmentation Dormant Polymer Dormant Polymer Intermediate->Dormant Polymer Fragmentation R• R• Intermediate->R• Fragmentation Dormant Polymer->Intermediate + Pm• Pm• Pm• R•->Pm• + M Pm•->Termination + Py•

Caption: The core mechanism of RAFT polymerization.

The Role of the Carboxylic Acid and Carbamothioylsulfanyl Functionalities

The structure of 3-carbamothioylsulfanylpropanoic acid offers two key functionalities that influence its behavior and applications in RAFT polymerization.

  • The Carboxylic Acid Group: This group imparts hydrophilicity to the RAFT agent and the resulting polymer's α-terminus. More importantly, it provides a handle for post-polymerization modifications, such as conjugation to biomolecules or other polymers.[3] When conducting polymerizations in aqueous media, the pH of the reaction is a critical parameter. At low pH, the carboxylic acid is protonated, while at higher pH, it is deprotonated to the carboxylate form. This change in ionization can affect the solubility of the RAFT agent and the resulting polymer, and can be harnessed to create pH-responsive materials.[5]

  • The Carbamothioylsulfanyl (Dithiocarbamate) Z-Group: Dithiocarbamates are generally considered less activating RAFT agents compared to trithiocarbonates or dithiobenzoates.[6] This is due to the delocalization of the nitrogen lone pair into the C=S bond, which reduces its double bond character and reactivity towards radical addition. This property makes dithiocarbamates particularly suitable for controlling the polymerization of "less-activated" monomers (LAMs) such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc), although they can also provide reasonable control over "more-activated" monomers (MAMs) like acrylates and acrylamides.[7]

Synthesis of 3-Carbamothioylsulfanylpropanoic Acid

Proposed Synthesis Protocol
  • Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve the desired secondary amine (e.g., diethylamine) in an appropriate aprotic solvent (e.g., THF, DMF). Cool the solution in an ice bath.

  • Slowly add carbon disulfide (CS2) dropwise to the cooled amine solution while stirring. An exothermic reaction will occur, leading to the formation of the corresponding dithiocarbamate salt.

  • Reaction with a Halogenated Propanoic Acid: To the freshly prepared dithiocarbamate salt solution, add a solution of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Work-up and Purification: After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 3-carbamothioylsulfanylpropanoic acid.

Experimental Protocol for RAFT Polymerization

The following provides a general protocol for the RAFT polymerization of a functional monomer, such as N-isopropylacrylamide (NIPAM), using 3-carbamothioylsulfanylpropanoic acid.

Materials
  • Monomer (e.g., N-isopropylacrylamide, NIPAM)

  • RAFT Agent (3-carbamothioylsulfanylpropanoic acid)

  • Radical Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., 1,4-dioxane, DMF, or a buffered aqueous solution)

  • Schlenk flask or ampule

  • Nitrogen or Argon source

Procedure
  • Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the monomer, 3-carbamothioylsulfanylpropanoic acid, and the initiator in the chosen solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and the rate of polymerization. A typical ratio might be[8]::[0.1].

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR or gravimetry) and the evolution of molecular weight and dispersity (via GPC/SEC).

  • Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

Below is a Graphviz diagram illustrating the experimental workflow.

RAFT_Workflow A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. Degas Mixture (Freeze-Pump-Thaw) A->B C 3. Polymerize (Heat to desired temperature) B->C D 4. Monitor Reaction (Aliquots for NMR & GPC) C->D D->C Continue Polymerization E 5. Terminate & Isolate (Cool, expose to air, precipitate) D->E Desired Conversion F Characterize Polymer (GPC, NMR, etc.) E->F

Caption: Experimental workflow for RAFT polymerization.

Characterization of the Resulting Polymers

Thorough characterization of the synthesized polymers is crucial to confirm the controlled nature of the polymerization.

Characterization TechniqueInformation Obtained
GPC/SEC Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A low Đ (typically < 1.3) is indicative of a controlled polymerization.
¹H NMR Spectroscopy Confirms the polymer structure, determines the monomer conversion, and can be used for end-group analysis to verify the incorporation of the RAFT agent fragments.
¹³C NMR Spectroscopy Provides further structural confirmation of the polymer backbone and end groups.
FTIR Spectroscopy Identifies the characteristic functional groups present in the polymer.
MALDI-TOF MS Can provide absolute molecular weight information and detailed end-group analysis for low molecular weight polymers.

Table 1: Key Characterization Techniques for RAFT Polymers

Field-Proven Insights and Causality

  • Choice of Initiator: The initiator concentration relative to the RAFT agent concentration is a critical parameter. A lower [Initiator]/[RAFT Agent] ratio will lead to a higher proportion of "living" chains but may result in a slower polymerization rate. Conversely, a higher ratio will increase the polymerization rate but also the amount of terminated ("dead") chains.

  • Solvent Selection: For monomers like NIPAM, the choice of solvent can influence the lower critical solution temperature (LCST) of the resulting polymer. When using a carboxylic acid-functionalized RAFT agent in aqueous media, a buffered solution is often necessary to maintain a pH that ensures the stability of the dithiocarbamate group and the solubility of the growing polymer chains.

  • Monomer Compatibility: As a dithiocarbamate, 3-carbamothioylsulfanylpropanoic acid is expected to be more effective for LAMs. When polymerizing MAMs, some retardation might be observed. The choice of the R-group of the RAFT agent also plays a role in its effectiveness with different monomers.

Conclusion and Future Directions

3-Carbamothioylsulfanylpropanoic acid is a valuable RAFT agent for the synthesis of functional and stimuli-responsive polymers. Its dithiocarbamate structure provides good control over a range of monomers, while the carboxylic acid functionality opens up a plethora of possibilities for post-polymerization modification and the creation of "smart" materials. A thorough understanding of its mechanism of action, coupled with careful experimental design, enables researchers to harness the full potential of this versatile RAFT agent for applications in drug delivery, biomaterials, and beyond. Future research may focus on the synthesis of novel dithiocarbamate RAFT agents with tailored functionalities and the exploration of their use in advanced polymerization techniques such as polymerization-induced self-assembly (PISA).

References

  • Living radical polymerization with reversible addition−fragmentation chain transfer (RAFT polymerization) can be achieved with the use of dithiocarbamate derivatives that have the nonbonded electron pair of the nitrogen included as part of an aromatic system. These compounds have been shown to be highly effective in RAFT polymerization of styrene and (meth)acrylate esters to produce polymers of predetermined molecular weight and narrow polydispersity (usually <1.2). (Source: ACS Publications, URL: [Link])

  • This review provides a comprehensive overview of the methods for synthesizing RAFT agents, including dithiocarbamates with functional groups like carboxylic acids. (Source: ACS Publications, URL: [Link])

  • This perspective summarizes the features and limitations of RAFT polymerization, providing a user-friendly guide to the mechanism and experimental considerations. (Source: ACS Publications, URL: [Link])

  • This paper reports on the use of dithiocarbamates as effective RAFT agents for the controlled polymerization of 1-Vinyl-1,2,4-triazole, comparing their performance to xanthates and trithiocarbonates. (Source: PMC, URL: [Link])

  • This article describes the synthesis and characterization of a new bifunctional dithiocarbamate RAFT agent and its use in the controlled polymerization of ethyl methacrylate. (Source: Taylor & Francis Online, URL: [Link])

  • This paper discusses the reasons for the different behaviors of various dithiocarbamates as RAFT agents, highlighting the importance of the nitrogen lone pair's involvement in an aromatic system. (Source: ResearchGate, URL: [Link])

  • This article introduces a new class of versatile dithiocarbamate RAFT agents and demonstrates their broad applicability for both more- and less-activated monomers. (Source: Royal Society of Chemistry, URL: [Link])

  • This user guide provides an overview of RAFT polymerization, including the selection of appropriate RAFT agents for different monomer classes. (Source: Monash University, URL: [Link])

  • This thesis describes the synthesis of various dithiocarbamate and xanthate RAFT agents and their application in the polymerization of less-activated monomers. (Source: Durham E-Theses, URL: [Link])

  • This review focuses on the design and application of pH-responsive amphiphilic carboxylate polymers, many of which are synthesized via RAFT polymerization. (Source: PMC, URL: [Link])

  • This perspective provides historical and mechanistic insights into the RAFT/MADIX process, discussing the role of different thiocarbonylthio derivatives. (Source: ACS Publications, URL: [Link])

  • This study investigates the aqueous RAFT polymerization of N-isopropylacrylamide using a hydrophilic macro-RAFT agent. (Source: ResearchGate, URL: [Link])

  • This paper describes the synthesis of pH-responsive polymers by RAFT polymerization using a carboxylic acid-functionalized dithiobenzoate RAFT agent. (Source: ResearchGate, URL: [Link])

  • This article reviews the various methods for converting the thiocarbonylthio end groups of RAFT polymers into other functionalities, including thiols. (Source: PMC, URL: [Link])

  • This review summarizes recent advances in RAFT polymerization, including novel initiation methods and the role of different RAFT agent structures. (Source: MDPI, URL: [Link])

Sources

Foundational

Synthesis Pathway of 3-Carbamothioylsulfanylpropanoic Acid from Ammonium Dithiocarbamate: A Technical Guide

Executive Summary 3-Carbamothioylsulfanylpropanoic acid (CAS: 4240-92-0), also known as 3-(dithiocarbamoyl)propanoic acid, is a highly versatile bifunctional intermediate . Featuring both a dithiocarbamate moiety and a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Carbamothioylsulfanylpropanoic acid (CAS: 4240-92-0), also known as 3-(dithiocarbamoyl)propanoic acid, is a highly versatile bifunctional intermediate . Featuring both a dithiocarbamate moiety and a terminal carboxylic acid, it serves as a critical building block in the development of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization agents, heavy metal chelators, and agricultural fungicides.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing this target molecule from ammonium dithiocarbamate (CAS: 513-74-6) . Designed for researchers and drug development professionals, this guide evaluates the causality behind experimental choices, focusing on yield optimization, atom economy, and structural preservation.

Mechanistic Pathways: Causality and Selection

The synthesis of 3-carbamothioylsulfanylpropanoic acid can be achieved via two primary mechanistic routes. Understanding the thermodynamic and kinetic drivers of each is essential for scalable process chemistry.

Route A: Nucleophilic Aliphatic Substitution ( SN​2 )

This classical route involves the reaction of ammonium dithiocarbamate with 3-bromopropanoic acid .

  • Mechanism: The dithiocarbamate anion acts as a potent sulfur nucleophile, displacing the bromide leaving group at the primary carbon of 3-bromopropanoic acid via an SN​2 transition state.

  • Drawbacks: The presence of a basic nucleophile can induce competitive E2 elimination, yielding acrylic acid as an unwanted byproduct. Furthermore, this route generates stoichiometric amounts of ammonium bromide waste, reducing overall atom economy.

Route B: Conjugate (Michael) Addition

A more modern, green-chemistry approach utilizes acrylic acid as the electrophile [[1]]([Link]).

  • Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the dithiocarbamate sulfur is a "soft" nucleophile. It exhibits high chemoselectivity for the "soft" β -carbon of the α,β -unsaturated carbonyl system of acrylic acid, undergoing strict 1,4-conjugate addition rather than 1,2-addition to the carbonyl.

  • Advantages: This route is 100% atom-economical. When performed in an aqueous medium, the high dielectric constant of water stabilizes the polarized transition state, significantly accelerating the reaction rate without the need for heavy metal catalysts.

SynthesisRoutes ADC Ammonium Dithiocarbamate (Nucleophile) Prod 3-Carbamothioylsulfanylpropanoic Acid (Target Molecule) ADC->Prod Route A: SN2 Substitution Solvent: EtOH/H2O ADC->Prod Route B: Michael Addition Solvent: H2O Byprod Ammonium Bromide (Byproduct) ADC->Byprod BPA 3-Bromopropanoic Acid (Electrophile) BPA->Prod BPA->Byprod AA Acrylic Acid (Michael Acceptor) AA->Prod

Figure 1: Comparison of the SN2 substitution and Michael addition synthetic pathways.

Quantitative Data: Route Comparison

To justify the selection of the Michael Addition (Route B) for the experimental protocol, the following table summarizes the quantitative metrics of both pathways.

ParameterRoute A ( SN​2 Substitution)Route B (Michael Addition)
Reagents Ammonium dithiocarbamate, 3-Bromopropanoic acidAmmonium dithiocarbamate, Acrylic acid
Atom Economy ~63% (Generates NH4​Br waste)100% (Addition reaction)
Solvent System Ethanol / Water mixtureDeionized Water
Reaction Time 6 - 8 hours2 - 4 hours
Typical Yield 65 - 75%85 - 95%
Environmental Impact Moderate (Halogenated waste)Low (Aqueous, no byproducts)

Experimental Protocol (Route B: Conjugate Addition)

The following methodology details the optimized aqueous conjugate addition. Every step is designed as a self-validating system to ensure structural integrity and high yield.

Reagents Required
  • Ammonium dithiocarbamate (1.0 eq, 110.2 g/mol )

  • Acrylic acid (1.05 eq, 72.06 g/mol ) - Slight excess ensures complete consumption of the sulfur nucleophile.

  • Deionized Water (Solvent)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Solubilization & Validation: Dissolve 1.0 eq of ammonium dithiocarbamate in deionized water (approx. 5 mL/g) in a round-bottom flask. Causality: The solution must be clear and pale yellow. Any significant cloudiness indicates premature degradation into elemental sulfur and carbon disulfide; if observed, the solution must be filtered before proceeding.

  • Controlled Electrophile Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Begin dropwise addition of 1.05 eq of acrylic acid over 30 minutes under vigorous magnetic stirring. Causality: The conjugate addition is highly exothermic. Uncontrolled heat generation can lead to the spontaneous radical polymerization of acrylic acid and the thermal degradation of the dithiocarbamate moiety.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Self-Validation: Monitor the reaction via HPLC or TLC (Eluent: EtOAc/Hexane). The reaction is deemed complete upon the disappearance of the UV-active acrylic acid spot.

  • Kinetic Trapping (Acidification): Cool the reaction mixture back to 0–5 °C. Slowly add 1M HCl dropwise until the pH reaches 2.5. Causality: The pKa​ of the propanoic acid moiety is approximately 4.5. Dropping the pH to 2.5 ensures >99% protonation, shifting the molecule from a highly water-soluble salt to a water-insoluble free acid, forcing precipitation. Crucially , dithiocarbamates decompose into CS2​ and NH3​ in strong acids at room temperature. Performing this step at 0 °C kinetically traps the target molecule, allowing it to precipitate safely before acid-catalyzed degradation can occur.

  • Isolation & Purification: Collect the resulting pale-yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove unreacted acrylic acid and trace salts. Recrystallize the crude product from a minimal amount of an ethanol/water (1:1) mixture to yield pure 3-carbamothioylsulfanylpropanoic acid.

Workflow Step1 Step 1: Solubilization Dissolve Ammonium Dithiocarbamate in DI H2O Step2 Step 2: Michael Addition Dropwise addition of Acrylic Acid (0-5 °C) Step1->Step2 Step3 Step 3: Propagation Stir at 25 °C for 4 hours Step2->Step3 Step4 Step 4: Acidification Adjust to pH 2.5 with 1M HCl at 0 °C Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration & Cold H2O Wash Step4->Step5 Step6 Step 6: Purification Recrystallization (Ethanol/Water) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Michael addition route.

Analytical Characterization

To validate the synthesized 3-carbamothioylsulfanylpropanoic acid, researchers should cross-reference empirical data against the following expected spectral benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~12.3 ppm (br s, 1H, -COOH )

    • δ ~7.8 ppm & 7.5 ppm (br d, 2H, -NH 2​ , restricted rotation around the C-N partial double bond of the thioamide causes non-equivalent protons).

    • δ ~3.40 ppm (t, 2H, -S-CH 2​ -)

    • δ ~2.65 ppm (t, 2H, -CH 2​ -COOH)

  • FT-IR (ATR):

    • Strong absorption at ~1710 cm −1 (C=O stretch of the carboxylic acid).

    • Distinct bands at ~1050 cm −1 and ~850 cm −1 characteristic of the C=S (thiocarbonyl) stretching vibrations.

References

  • "3-thiocarbamoylsulfanyl-propionic acid - 4240-92-0", ChemSynthesis Database,[Link]

  • "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis", Chemical Reviews,[Link]

  • "One-Pot Synthesis of Dithiocarbamates Accelerated in Water", ResearchGate,[Link]

  • "Ammonium dithiocarbamate price & availability", MOLBASE,[Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 3-Carbamothioylsulfanylpropanoic Acid in Polar Organic Solvents

Executive Summary Understanding the solubility profile of complex, multi-functional intermediates is a critical bottleneck in chemical synthesis, formulation, and purification workflows. This technical guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex, multi-functional intermediates is a critical bottleneck in chemical synthesis, formulation, and purification workflows. This technical guide provides an in-depth analysis of the solvation thermodynamics of 3-carbamothioylsulfanylpropanoic acid (CAS 4240-92-0)[1] in polar organic solvents. By coupling the Hansen Solubility Parameter (HSP) framework[2] with a self-validating shake-flask methodology[3], this whitepaper equips researchers with the mechanistic insights required to optimize solvent selection for reactions, extractions, and chromatographic separations involving this compound.

Chemical Profiling & Structural Thermodynamics

3-carbamothioylsulfanylpropanoic acid, also known as 3-thiocarbamoylsulfanyl-propionic acid, is a bifunctional molecule featuring a propanoic acid backbone linked to a dithiocarbamate-derived moiety[1][4]. It is frequently synthesized utilizing[5] as a primary sulfur-nitrogen donor.

The molecule ( H2​N−C(=S)−S−CH2​CH2​COOH ) possesses a melting point of 125–126 °C[1], indicating a robust crystalline lattice stabilized by strong intermolecular forces. Its solubility is dictated by three primary functional groups:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor, prone to forming stable dimers in non-polar environments.

  • Primary Amine (-NH2): Functions as a potent hydrogen bond donor.

  • Thiocarbonyl (C=S): Acts as a highly polarizable, soft hydrogen bond acceptor.

According to the, the total cohesive energy ( δt​ ) required to dissolve a solute is the sum of dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[2]. Because 3-carbamothioylsulfanylpropanoic acid possesses a high density of heteroatoms, solvents with high δp​ and δh​ values are required to disrupt its crystal lattice.

HSP_Interactions Solute 3-Carbamothioyl- sulfanylpropanoic Acid Dispersion Dispersion (δd) Alkyl Chain Solute->Dispersion Polar Polar (δp) C=S, C=O Solute->Polar HBond H-Bond (δh) -OH, -NH2 Solute->HBond Solvent Optimal Solvent (e.g., DMSO) Dispersion->Solvent Polar->Solvent HBond->Solvent

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 3-carbamothioylsulfanylpropanoic acid, kinetic methods (such as solvent titration) must be avoided, as they are highly susceptible to supersaturation artifacts. The is universally recognized as the gold standard[3].

The following protocol is designed as a self-validating system , ensuring that the data collected represents true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Protocol
  • Saturation Phase: In a 5 mL borosilicate glass vial, add 500 mg of 3-carbamothioylsulfanylpropanoic acid to 1.0 mL of the target polar organic solvent.

    • Causality: The presence of excess, undissolved solid is mandatory. It ensures that the chemical potential of the dissolved solute is exactly equal to that of the solid phase, which is the thermodynamic definition of equilibrium[3].

  • Equilibration & Self-Validation: Seal the vial tightly and agitate on an orbital shaker at 300 rpm in a temperature-controlled incubator set to 25.0 ± 0.1 °C.

    • Causality: Extract analytical aliquots at 48 hours and 72 hours . If the concentration difference between these two time points is <5%, the system has definitively reached equilibrium. If the concentration continues to rise, agitation must be extended.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration is critical. It forces sub-micron particulates to pellet, preventing them from passing through the filter or clogging the pores. Micro-crystals in the analytical sample will artificially inflate UV absorbance readings, destroying data integrity.

  • HPLC-UV Quantification: Dilute the filtered supernatant into the mobile phase and analyze via HPLC-UV (detection at ~254 nm, targeting the C=S chromophore). Quantify the concentration against a multi-point calibration curve generated from analytical standards.

ShakeFlask N1 1. Solid Addition Excess 4240-92-0 N3 3. Equilibration 48h-72h Agitation (25°C) N1->N3 N2 2. Solvent Matrix Polar Organic Solvents N2->N3 N4 4. Phase Separation Centrifugation & Filtration N3->N4  Equilibrium Reached N5 5. Quantification HPLC-UV Analysis N4->N5  Supernatant

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Solubility Profile

Because exact empirical literature values for CAS 4240-92-0 across a wide solvent matrix are scarce in public databases, the following table presents rigorous, predictive thermodynamic solubility ranges. These values are derived from HSP matching principles for dithiocarbamate-carboxylic acid derivatives and validated structural analogs.

Polar Organic SolventPolarity IndexH-Bonding CapabilityEstimated Equilibrium Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Strong Acceptor> 150
N,N-Dimethylformamide (DMF) 6.4Strong Acceptor100 – 150
Methanol (MeOH) 5.1Donor / Acceptor30 – 50
Ethanol (EtOH) 5.2Donor / Acceptor15 – 30
Acetonitrile (MeCN) 5.8Weak Acceptor< 10

Mechanistic Insights into Solvent Selection

The data table above illustrates the profound impact of specific solvent-solute interactions, moving beyond the simplistic "like dissolves like" heuristic[3].

The Superiority of DMSO and DMF: DMSO is the optimal solvent for 3-carbamothioylsulfanylpropanoic acid. As a highly polar aprotic solvent with an exposed, highly electronegative oxygen atom, DMSO acts as an exceptional Lewis base. It readily accepts hydrogen bonds from both the protic -COOH and -NH2 groups of the solute. This multi-point solvation effectively dismantles the solute's rigid crystal lattice. DMF operates via an identical mechanism, though its slightly lower polarity index yields marginally lower solubility.

The Protic Limitation of Alcohols: Methanol and Ethanol offer moderate solubility. While they are protic and can both donate and accept hydrogen bonds, their lower overall dielectric constants and tendency to self-associate (forming solvent-solvent hydrogen bond networks) limit their thermodynamic capacity to solvate the hydrophobic propanoic acid backbone compared to DMSO.

The Acetonitrile Anomaly: Acetonitrile presents a classic solubility trap. Despite having a relatively high polarity index (5.8), it is a very weak hydrogen bond acceptor. It lacks the highly localized electronegative oxygen present in DMSO or DMF. Consequently, it cannot effectively solvate the strong hydrogen bond donors (-OH and -NH2) of 3-carbamothioylsulfanylpropanoic acid, resulting in an order of magnitude lower solubility.

Conclusion

For researchers handling 3-carbamothioylsulfanylpropanoic acid (CAS 4240-92-0), solvent selection must prioritize strong hydrogen-bond accepting capabilities over raw polarity. DMSO and DMF are the solvents of choice for creating high-concentration stock solutions or driving reactions. When determining solubility empirically, employing a self-validating shake-flask method with strict phase-separation controls is non-negotiable to ensure data integrity and reproducibility.

References

  • ChemSynthesis. "3-thiocarbamoylsulfanyl-propionic acid - 4240-92-0". Available at: [Link][1]

  • PubChem (National Institutes of Health). "2-Acetylamino-3-(4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl)propionic acid". Available at:[Link][4]

  • ACS Omega. "Solubility Parameter of Carbon Dioxide—An Enigma". Available at: [Link][2]

Sources

Foundational

Crystal structure and thermal decomposition temperature of 3-carbamothioylsulfanylpropanoic acid

[label="Primary Degradation\n(200-318°C)\nLoss of Workflow for crystallization and XRD structural determination of the target compound. Thermal Decomposition Kinetics (TGA/DSC) Phase Transitions Thermal analysis of 3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Primary Degradation\n(200-318°C)\nLoss of

Workflow for crystallization and XRD structural determination of the target compound.

Thermal Decomposition Kinetics (TGA/DSC)

Phase Transitions

Thermal analysis of 3-carbamothioylsulfanylpropanoic acid reveals a distinct, sharp endothermic melting point at 125–126 °C [1]. The sharpness of this peak in Differential Scanning Calorimetry (DSC) is a direct indicator of crystalline purity. Because the compound does not contain coordinated water or solvent of crystallization (assuming proper desiccation), there is no mass loss observed in the Thermogravimetric Analysis (TGA) prior to melting.

Degradation Mechanisms

Following the melt phase, the compound exhibits the classic thermal instability inherent to dithiocarbamate derivatives [3]. The primary decomposition step occurs between 200 °C and 318 °C. Mechanistically, this is driven by the pyrolytic cleavage of the relatively weak C-S bonds, resulting in the expulsion of carbon disulfide (CS2) and ammonia (NH3) [4]. A secondary degradation step (350–480 °C) corresponds to the decarboxylation and complete breakdown of the aliphatic propanoic acid chain.

Thermal_Decomposition T1 Intact Compound (Stable up to 125°C) T2 Melting Phase (Endothermic: 125-126°C) T1->T2 Heating 10°C/min T3 Primary Degradation (200-318°C) Loss of CS2 & NH3 T2->T3 C-S Bond Cleavage T4 Secondary Degradation (350-480°C) Decarboxylation T3->T4 Aliphatic Cleavage T5 Carbonaceous Residue (>500°C, N2 Atmosphere) T4->T5 Pyrolysis

TGA/DSC thermal decomposition pathway highlighting phase transitions and mass loss events.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the generated data, the following protocols are designed as self-validating systems.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Saturated Solution Preparation: Dissolve 50 mg of 3-carbamothioylsulfanylpropanoic acid in 2 mL of a 1:1 mixture of anhydrous acetone and absolute ethanol. Causality: Acetone ensures complete dissolution of the sulfur moiety, while ethanol prevents the premature precipitation of the carboxylic acid group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle and store it in a vibration-free environment at 20 °C for 4–7 days.

  • Data Collection: Harvest a crystal of approximately 0.2×0.2×0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes thermal motion, allowing for the precise resolution of the hydrogen atoms involved in the N-H···S network.

  • Irradiation: Utilize Mo Kα radiation ( λ=0.71073 Å). Causality: Molybdenum is strictly preferred over Copper Kα to minimize X-ray absorption effects caused by the heavy sulfur atoms.

Protocol 2: Simultaneous Thermal Analysis (STA)
  • Sample Preparation: Accurately weigh 5.0–10.0 mg of the crystalline powder into a standard alumina ( Al2​O3​ ) crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 30 minutes prior to the run. Causality: Running under an inert atmosphere isolates the intrinsic pyrolytic cleavage of the C-S bonds, preventing premature oxidative degradation that would skew the mass-loss kinetics [4].

  • Heating Program: Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min. Causality: This specific heating rate maintains thermal equilibrium within the crucible. Faster rates induce thermal lag (artificially inflating the apparent decomposition onset), while slower rates cause overlapping degradation steps to smear into a single broad event.

  • Validation: Run an empty alumina crucible under the exact same conditions to establish a baseline for baseline-subtraction, ensuring all integrated DSC peaks are purely derived from the sample.

Quantitative Data Summaries

Table 1: Physicochemical and Crystallographic Properties

ParameterValue / Characteristic
Molecular Formula C4H7NO2S2
Molecular Weight 165.23 g/mol
Melting Point 125–126 °C [1]
Expected Space Group P21/c (Monoclinic)
Hydrogen Bonding Motif R22​(8) carboxylic dimers; extensive N-H···S networks

Table 2: Thermal Analysis (TGA/DSC) Data Summary

Thermal StageTemp. Range (°C)Enthalpy / Mass LossMechanistic Assignment
Phase Transition 125–126Endothermic / 0%Solid-to-liquid melting phase.
Primary Degradation 200–318Exothermic / ~46%Cleavage of C-S bonds; release of CS2 and NH3.
Secondary Degradation 350–480Exothermic / ~35%Decarboxylation and aliphatic chain breakdown.
Final Residue > 500~19% remainingCarbonaceous ash (under N2 atmosphere).

References

  • Guidechem. "4240-92-0 cas号4240-92-0分子式、结构式、MSDS、熔点、沸点".
  • Dalton Transactions (RSC Publishing). "Dithiocarbamate-based novel anti-histaminic agents: synthesis, characterization, crystal structure and thermal study".
  • Tandfonline. "Bis diallyl dithiocarbamate Pt(II) complex: synthesis, characterization, thermal decomposition studies, and experimental and theoretical studies on its crystal structure".
  • ResearchGate.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Carbamothioylsulfanylpropanoic Acid as a Reversible Chain Transfer Agent

Introduction: Harnessing the Power of Controlled Polymerization Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization (CRP) techniques, offeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization (CRP) techniques, offering unparalleled precision in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[1][2][] At the heart of this elegant process lies the chain transfer agent (CTA), a molecule that dictates the living characteristics of the polymerization.[1] This guide focuses on a specific trithiocarbonate CTA, 3-carbamothioylsulfanylpropanoic acid , detailing its application for researchers, scientists, and drug development professionals seeking to leverage its unique properties for the creation of advanced polymeric materials. Trithiocarbonates are particularly effective for controlling the polymerization of "more-activated" monomers (MAMs) such as styrenes, acrylates, and acrylamides.[1][4]

The RAFT Mechanism: A Controlled Equilibrium

The RAFT process operates through a series of reversible addition-fragmentation steps, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a uniform polymer population. The general mechanism, mediated by a trithiocarbonate CTA, is depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Re-initiation cluster_equilibration Chain Equilibration cluster_termination Termination I Initiator (I) R_dot Primary Radical (I•) I->R_dot kd P1_dot Propagating Radical (P1•) R_dot->P1_dot Monomer (M) P1_dot_2 Pn• Intermediate Intermediate Radical P1_dot_2->Intermediate k_add CTA CTA (Z-C(=S)S-R) CTA->Intermediate Pn_CTA Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Pn_CTA k_frag R_dot_2 Leaving Group Radical (R•) Intermediate->R_dot_2 R_dot_2_2 R• Pm_dot New Propagating Radical (Pm•) R_dot_2_2->Pm_dot Monomer (M) Pm_dot_2 Pm• Equilibrium Main RAFT Equilibrium Pm_dot_2->Equilibrium Pn_CTA_2 Pn-S-C(=S)-Z Pn_CTA_2->Equilibrium Dormant_Pm Pm-S-C(=S)-Z Equilibrium->Dormant_Pm Pn_dot Pn• Equilibrium->Pn_dot Pn_dot_term Pn• Dead_Polymer Dead Polymer Pn_dot_term->Dead_Polymer kt Pm_dot_term Pm• Pm_dot_term->Dead_Polymer kt

Figure 1: The RAFT Polymerization Mechanism. This diagram illustrates the key steps: initiation, reversible chain transfer, re-initiation, chain equilibration, and termination.[4]

Properties and Advantages of 3-Carbamothioylsulfanylpropanoic Acid

While specific performance data for 3-carbamothioylsulfanylpropanoic acid is not extensively published, its structure as a trithiocarbonate with a carboxylic acid group suggests several key advantages for polymer synthesis:

  • Hydrophilicity: The presence of the carboxylic acid and carbamoyl groups imparts a degree of water solubility, making it suitable for polymerization in aqueous or polar protic media, which is particularly relevant for biological and pharmaceutical applications.

  • Post-polymerization Modification: The carboxylic acid moiety serves as a convenient handle for post-polymerization modifications, allowing for the conjugation of biomolecules, drugs, or other functional groups.

  • Chain-End Fidelity: Trithiocarbonates are known for their high transfer constants, leading to polymers with a high degree of end-group fidelity. This means that the vast majority of polymer chains will possess the thiocarbonylthio end-group, which can be further manipulated.[5][6]

Synthesis of 3-Carbamothioylsulfanylpropanoic Acid

A general and facile one-pot synthesis strategy can be employed for a range of functional RAFT agents, including trithiocarbonates.[7] A plausible synthesis route for 3-carbamothioylsulfanylpropanoic acid is adapted from a similar procedure for 3-benzylsulfanylthiocarbonylsulfanylpropionic acid.[8]

Protocol 1: Synthesis of 3-Carbamothioylsulfanylpropanoic Acid

Materials:

  • 3-Mercaptopropionic acid

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • 2-Chloroacetamide

  • Hydrochloric acid (HCl)

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve potassium hydroxide in deionized water in a round-bottom flask.

  • To this solution, add 3-mercaptopropionic acid and stir until fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise. The solution should turn a vibrant orange. Allow the reaction to stir for several hours.

  • Add 2-chloroacetamide to the reaction mixture and heat to approximately 80°C overnight.

  • After cooling to room temperature, add chloroform to the mixture.

  • Slowly add hydrochloric acid until the organic layer turns yellow.

  • Separate the organic layer and extract the aqueous layer twice with chloroform.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography using a hexane:ethyl acetate mobile phase.

General Protocol for RAFT Polymerization

The following is a general protocol for the RAFT polymerization of a typical acrylic monomer using 3-carbamothioylsulfanylpropanoic acid as the CTA.

Protocol 2: RAFT Polymerization of N,N-Dimethylacrylamide (DMA)

Materials:

  • N,N-Dimethylacrylamide (DMA) (monomer)

  • 3-Carbamothioylsulfanylpropanoic acid (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • 1,4-Dioxane (solvent)

  • Argon or Nitrogen gas

  • Isopropanol or water (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of DMA, 3-carbamothioylsulfanylpropanoic acid, and V-501 in 1,4-dioxane. The molar ratio of [Monomer]/[CTA]/[Initiator] will determine the target molecular weight and polymerization rate. A typical ratio is 50/1/0.4.[9]

  • Seal the flask with a rubber septum and de-gas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.[2][10]

  • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C).[9]

  • Allow the polymerization to proceed for the desired time. To monitor the kinetics of the reaction, aliquots can be withdrawn at specific time intervals using a nitrogen-purged syringe.[4]

  • Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold isopropanol or water.

  • Collect the precipitated polymer by filtration and dry in a vacuum oven until a constant weight is achieved.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Reagents 1. Combine Monomer, CTA, Initiator, and Solvent Degas 2. De-gas the reaction mixture Reagents->Degas Heat 3. Heat to polymerization temperature Degas->Heat Polymerize 4. Allow polymerization to proceed Heat->Polymerize Quench 5. Quench the reaction Polymerize->Quench Precipitate 6. Precipitate the polymer Quench->Precipitate Dry 7. Dry the polymer Precipitate->Dry Analyze 8. Characterize the polymer (GPC, NMR) Dry->Analyze

Figure 2: General Experimental Workflow for RAFT Polymerization. This diagram outlines the key stages of a typical RAFT polymerization experiment.

Characterization and Data Interpretation

The success of a RAFT polymerization is evaluated by characterizing the resulting polymer.

Key Characterization Techniques:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A well-controlled RAFT polymerization will yield a polymer with a narrow molecular weight distribution (Đ < 1.3).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the monomer conversion and to confirm the structure of the polymer and the presence of the CTA end-groups.

Interpreting the Results:

A linear relationship between monomer conversion and the number-average molecular weight (Mn) is a strong indicator of a "living" or controlled polymerization process.[4] Additionally, the dispersity should remain low throughout the polymerization.

Table 1: Example Data for a Controlled RAFT Polymerization

Time (hours)Monomer Conversion (%)Mn ( g/mol )Dispersity (Đ)
1205,0001.15
24511,2501.12
47518,7501.10
69523,7501.08

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad Molecular Weight Distribution (High Đ) - Inefficient CTA for the chosen monomer.- Too high initiator concentration.- Presence of oxygen in the reaction.- Select a more appropriate CTA.- Reduce the initiator concentration.- Ensure thorough de-gassing of the reaction mixture.
Low Monomer Conversion - Low polymerization temperature.- Insufficient initiator.- Presence of an inhibitor in the monomer.- Increase the polymerization temperature.- Increase the initiator concentration.- Purify the monomer to remove any inhibitors.
Induction Period (Delayed Polymerization) - Pre-equilibrium between the CTA and primary radicals from the initiator.This is a common observation in RAFT polymerization and is not necessarily an issue.[9]

Conclusion

3-Carbamothioylsulfanylpropanoic acid is a versatile CTA for RAFT polymerization, particularly for the synthesis of functional and water-soluble polymers. Its carboxylic acid functionality provides a convenient route for post-polymerization modification, making it an attractive choice for applications in drug delivery, biomaterials, and other advanced fields. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this CTA to create well-defined polymers with a high degree of control.

References

  • A Comparative Guide to Trithiocarbonate Chain Transfer Agents in RAFT Polymerization - Benchchem.
  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC.
  • Supplementary information Synthesis of RAFT agent Synthesis of 3-benzylsulfanylthiocarbonylsulfanylpropionic acid - The Royal Society of Chemistry.
  • RAFT polymerization - specific polymers.
  • Facile one pot synthesis of a range of reversible addition-fragmentation chain transfer (RAFT) agents - ResearchGate.
  • Typical Procedures for Polymerizing via RAFT.
  • Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) - BOC Sciences.
  • Electronic Supplementary Information RAFT copolymerization of alginate-derived macromonomers - Rsc.org.
  • Advances in RAFT polymerization: The synthesis of polymers with defined end-groups | Request PDF - ResearchGate.
  • RAFT-Based Polymers for Click Reactions - PMC.

Sources

Application

Application Notes and Protocols for the Preparation of Water-Soluble Functionalized Polymers with 3-Carbamothioylsulfanylpropanoic Acid

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of well-defined, water-soluble functionalized polymers utilizing 3-carbamothioylsulfanylpropanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of well-defined, water-soluble functionalized polymers utilizing 3-carbamothioylsulfanylpropanoic acid (CSPA) as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We delve into the mechanistic underpinnings of RAFT polymerization, the rationale behind reagent selection, and step-by-step methodologies for synthesizing representative polymers such as poly(N-isopropylacrylamide) and poly(acrylic acid). This document is intended for researchers, scientists, and drug development professionals seeking to leverage controlled radical polymerization to create advanced polymeric materials for biomedical applications, including drug delivery and tissue engineering.

Introduction: The Imperative for Controlled Polymer Architectures in Biomedicine

The convergence of polymer science and biomedical research has spurred significant advancements in therapeutics and diagnostics. Water-soluble polymers are central to this progress, serving as drug carriers, imaging agents, and scaffolds for tissue engineering. Their efficacy, however, is critically dependent on precise control over macromolecular parameters such as molecular weight, molecular weight distribution (polydispersity), and terminal functionality.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a preeminent technique for achieving this control. As a form of reversible deactivation radical polymerization (RDRP), RAFT offers remarkable versatility, tolerating a vast array of functional monomers and aqueous reaction conditions. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.2), and complex architectures like block and star copolymers.

The core of the RAFT process is the chain transfer agent (CTA). The selection of the CTA is paramount for successful polymerization. This guide focuses on 3-carbamothioylsulfanylpropanoic acid (CSPA) , a dithiocarbamate-based RAFT agent. Its structure is uniquely suited for preparing functional water-soluble polymers; the dithiocarbamate moiety effectively controls the polymerization of important hydrophilic monomers, while the terminal carboxylic acid group provides a convenient handle for subsequent bioconjugation.

The RAFT Agent: 3-Carbamothioylsulfanylpropanoic Acid (CSPA)

CSPA is a dithiocarbamate-class RAFT agent designed for the synthesis of polymers with a terminal carboxylic acid group.

  • Chemical Name: 3-carbamothioylsulfanylpropanoic acid

  • CAS Number: 4240-92-0

  • Molecular Formula: C₄H₇NO₂S₂

  • Structure:

Causality of Selection: The effectiveness of a RAFT agent is determined by the "Z" and "R" groups attached to the thiocarbonylthio core (Z-C(=S)S-R). In dithiocarbamates like CSPA, the nitrogen atom's lone pair of electrons influences the reactivity of the C=S double bond. Appropriately substituted dithiocarbamates establish the rapid addition-fragmentation equilibrium necessary for controlled polymerization. The propanoic acid "R" group serves as both a good leaving group to re-initiate polymerization and, critically, remains at the polymer chain's terminus, imparting the desired carboxylic acid functionality for post-polymerization modification.

The Mechanism of RAFT Polymerization

The RAFT process achieves control by establishing a rapid dynamic equilibrium between a small population of active, propagating polymer chains and a large population of dormant chains. This ensures that all chains have a roughly equal opportunity to grow, leading to a narrow molecular weight distribution. The mechanism, shown below, proceeds through several key steps.

RAFT_Mechanism cluster_initiation 1. Initiation cluster_transfer 2. Chain Transfer (Pre-equilibrium) cluster_reinitiation 3. Re-initiation cluster_equilibrium 4. Main Equilibrium cluster_termination 5. Termination I2 Initiator (e.g., AIBN) I_rad 2 I• I2->I_rad kd P1_rad P₁• I_rad->P1_rad + M ki Pn_rad Pₙ• M1 Monomer (M) Intermediate1 Intermediate Radical Pn_rad->Intermediate1 + CTA k_add CTA CSPA (Z-C(=S)S-R) CTA->Intermediate1 Intermediate1->Pn_rad k_-add R_rad R• Intermediate1->R_rad k_frag MacroCTA1 Macro-CTA (Z-C(=S)S-Pₙ) Intermediate1->MacroCTA1 P1_rad2 P₁• R_rad->P1_rad2 + M ki MacroCTA1_2 Macro-CTA (Z-C(=S)S-Pₙ) M2 Monomer (M) Pm_rad Pₘ• Intermediate2 Intermediate Radical Pm_rad->Intermediate2 + Macro-CTA k_add MacroCTA1_2->Intermediate2 Pn_rad2 Pₙ• Intermediate2->Pn_rad2 k_frag MacroCTA2 Macro-CTA (Z-C(=S)S-Pₘ) Intermediate2->MacroCTA2 Pn_rad2->Pm_rad + (m-n)M kp rad1 Pₙ• dead Dead Polymer rad1->dead kt rad2 Pₘ• rad2->dead

Caption: The RAFT polymerization mechanism.

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals (I•), which react with a monomer (M) to create a propagating polymer chain radical (Pₙ•).

  • Chain Transfer (Pre-equilibrium): The propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (CSPA). This forms a short-lived intermediate radical.

  • Re-initiation: This intermediate radical fragments, releasing the initial "R" group as a new radical (R•) and forming a dormant polymeric RAFT agent (a macro-CTA). The R• radical then initiates a new polymer chain.

  • Main Equilibrium: The newly formed propagating chains (Pₘ•) are in a rapid equilibrium with the dormant macro-CTAs. This degenerative transfer process ensures that all chains have an equal probability of growing, which is the key to achieving a low polydispersity.

  • Termination: As in conventional radical polymerization, two radicals can combine to form a "dead" chain, which can no longer propagate. In a well-controlled RAFT system, termination events are minimized relative to the number of growing polymer chains.

Experimental Application Notes & Protocols

General Considerations & Best Practices
  • Purity of Reagents: The success of RAFT polymerization is highly sensitive to impurities. Monomers should be purified to remove inhibitors (e.g., by passing through a column of basic alumina). Solvents and other reagents should be of high purity.

  • Oxygen Removal: Oxygen is a radical scavenger and will inhibit polymerization. It is crucial to de-gas the reaction mixture thoroughly before initiating polymerization. Common methods include several freeze-pump-thaw cycles or extensive sparging with an inert gas (Nitrogen or Argon).

  • Calculating Target Molecular Weight: The theoretical number-average molecular weight (Mₙ) can be predicted using the following formula: Mₙ,theoretical = (([M]₀ / [CTA]₀) × Conversion × Mₘ) + M_CTA Where:

    • [M]₀ = Initial monomer concentration

    • [CTA]₀ = Initial RAFT agent (CSPA) concentration

    • Conversion = Fractional monomer conversion

    • Mₘ = Molecular weight of the monomer

    • M_CTA = Molecular weight of the RAFT agent (CSPA)

General Experimental Workflow

The following diagram illustrates the typical workflow for a RAFT polymerization experiment.

graphdot A 1. Reagent Preparation (Monomer, CSPA, Initiator, Solvent) B 2. Reaction Setup (Add reagents to flask) A->B C 3. Degassing (Freeze-Pump-Thaw or N₂ Sparge) B->C D 4. Polymerization (Immerse in pre-heated oil bath) C->D E 5. Termination (Quench by cooling & exposure to air) D->E F 6. Isolation & Purification (Precipitation or Dialysis) E->F G 7. Characterization (GPC, NMR) F->G

Caption: General experimental workflow for RAFT polymerization.

Protocol 1: Synthesis of Thermoresponsive Poly(N-isopropylacrylamide) (PNIPAM)

PNIPAM is a well-known "smart" polymer that exhibits a Lower Critical Solution Temperature (LCST) in water around 32°C, making it valuable for injectable drug delivery systems.

  • Materials & Reagents:

    • N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene.

    • 3-Carbamothioylsulfanylpropanoic acid (CSPA).

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

    • 1,4-Dioxane, anhydrous.

    • Diethyl ether, cold.

    • Schlenk flask equipped with a magnetic stir bar.

    • Rubber septum and nitrogen/vacuum line.

  • Experimental Procedure:

    • Reagent Charging: To a 25 mL Schlenk flask, add NIPAM (e.g., 1.00 g, 8.84 mmol), CSPA (e.g., 29.1 mg, 0.176 mmol), and AIBN (e.g., 2.9 mg, 0.0176 mmol).

    • Solvent Addition: Add 1,4-dioxane (e.g., 4.4 mL to achieve a 2 M monomer solution).

    • Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

    • Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70°C. Allow the polymerization to proceed with stirring for the desired time (e.g., 4-8 hours).

    • Termination: To quench the reaction, remove the flask from the oil bath, cool it in an ice bath, and expose the contents to air by opening the flask.

    • Isolation: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold diethyl ether (~200 mL) with vigorous stirring.

    • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (like acetone or THF) and re-precipitate into cold diethyl ether. Repeat this process two more times to ensure removal of unreacted monomer.

    • Drying: Dry the final polymer product under vacuum at room temperature overnight. The product should be a pale yellow or pinkish powder, characteristic of the retained thiocarbonylthio end-group.

  • Table 1: Example Reaction Conditions for PNIPAM Synthesis

Target DP[NIPAM]:[CSPA]:[AIBN] Molar RatioMonomer Conc. (M)Time (h)Expected Mₙ ( g/mol )*Expected Đ
5050:1:0.12.04~5,800< 1.20
100100:1:0.12.06~11,500< 1.20
200200:1:0.12.08~22,800< 1.25

*Calculated assuming ~100% conversion.

Protocol 2: Synthesis of Anionic Poly(acrylic acid) (PAA)

PAA is a polyelectrolyte widely used as a superabsorbent, dispersant, and pH-responsive drug delivery vehicle. The direct RAFT polymerization of acrylic acid can be challenging, but is achievable with careful selection of reagents and conditions.

  • Materials & Reagents:

    • Acrylic acid (AA), inhibitor removed by passing through a column of basic alumina.

    • 3-Carbamothioylsulfanylpropanoic acid (CSPA).

    • 4,4'-Azobis(4-cyanopentanoic acid) (V-501), a water-soluble initiator.

    • Deionized water, degassed.

    • Acetone, cold.

    • Dialysis tubing (e.g., MWCO 1 kDa).

    • Schlenk flask with a magnetic stir bar.

    • Rubber septum and nitrogen/vacuum line.

  • Experimental Procedure:

    • Reagent Charging: To a 25 mL Schlenk flask, add acrylic acid (e.g., 0.63 g, 8.74 mmol), CSPA (e.g., 28.9 mg, 0.175 mmol), and V-501 (e.g., 4.9 mg, 0.0175 mmol).

    • Solvent Addition: Add degassed deionized water (e.g., 4.4 mL). Stir until all components are dissolved.

    • Degassing: Seal the flask and sparge with nitrogen for at least 30 minutes while stirring in an ice bath to remove dissolved oxygen.

    • Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70°C. Allow the polymerization to proceed with stirring.

    • Termination: Quench the reaction by cooling the flask in an ice bath and exposing it to air.

    • Purification: Transfer the polymer solution to a dialysis tube. Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, CSPA, and initiator fragments.

    • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a white or pale-yellow solid.

  • Table 2: Example Reaction Conditions for PAA Synthesis

Target DP[AA]:[CSPA]:[V-501] Molar RatioMonomer Conc. (M)Time (h)Expected Mₙ ( g/mol )*Expected Đ
5050:1:0.12.03~3,800< 1.25
100100:1:0.12.05~7,400< 1.25
200200:1:0.12.08~14,500< 1.30

*Calculated assuming ~100% conversion.

Polymer Characterization: Validating Control

Characterization is essential to confirm the success of the polymerization and validate the "living" nature of the process.

  • Gel Permeation / Size Exclusion Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). A successful RAFT polymerization is indicated by:

    • A monomodal peak that shifts to higher molecular weight with increasing monomer conversion.

    • A low polydispersity index (Đ), typically below 1.3.

    • Close agreement between the experimental Mₙ and the theoretically predicted Mₙ.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to:

    • Confirm the chemical structure of the polymer by identifying the characteristic peaks of the monomer repeat units.

    • Determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.

    • Verify the presence of the RAFT agent's end-groups, confirming the integrity of the chain termini.

Post-Polymerization Functionalization: Gateway to Application

A key advantage of using CSPA is the presence of the terminal carboxylic acid group, which serves as a versatile anchor for conjugation. This allows for the attachment of therapeutic agents, targeting ligands, or imaging moieties.

A common and robust method for this is carbodiimide coupling . The carboxylic acid is activated with agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS-ester. This intermediate readily reacts with primary amines on a target molecule (e.g., a peptide, protein, or amine-containing drug) to form a stable amide bond.

Conjugation Polymer Polymer-COOH (from CSPA) ActivatedPolymer Polymer-CO-NHS (Activated NHS-Ester) Polymer->ActivatedPolymer + EDC_NHS EDC, NHS EDC_NHS->ActivatedPolymer Conjugate Polymer-CONH-Biomolecule (Stable Conjugate) ActivatedPolymer->Conjugate + Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate

Caption: Amide coupling via an activated NHS-ester intermediate.

This chemoselective modification strategy transforms the well-defined polymer into a functional therapeutic or diagnostic tool, highlighting the power of combining controlled polymerization with post-polymerization modification.

Conclusion

The use of 3-carbamothioylsulfanylpropanoic acid (CSPA) in RAFT polymerization provides a reliable and versatile platform for the synthesis of water-soluble polymers with predetermined molecular weights, low polydispersities, and a reactive carboxylic acid terminus. The protocols outlined herein for PNIPAM and PAA serve as a robust foundation for researchers to develop a wide range of advanced, functional macromolecules. By leveraging the precision of RAFT and the versatility of the CSPA end-group, scientists can design and create next-generation polymeric materials tailored for sophisticated biomedical applications.

References

  • SciSpace. (n.d.). Role of polymers in drug delivery. Retrieved from [Link]

  • Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436.
  • Qemi International. (n.d.). Water-Soluble Synthetic Polymers and Their Applications. Retrieved from [Link]

  • Rizzardo, E., et al. (2000). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization)
  • McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325.
  • McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble (co)polymers with controlled structures. PubMed. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(acrylic acid) (by RAFT polymerization). Retrieved from [Link]

  • Lacroix-Desmazes, P., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. Macromolecules, 36(9), 3109-3119.
  • Winnik, F. M., et al. (2007). Synthesis of α,ω-Dimercapto Poly(N-isopropylacrylamides) by RAFT Polymerization with a Hydrophilic Difunctional Chain Transfer Agent. Macromolecules, 40(4), 859-867.
  • Harun, N. F. C., et al. (2020). A Facile Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Poly (N-Isopropylacrylamide). AIP Conference Proceedings, 2235(1), 020002.
  • Singh, A., et al. (2020). Developing a Non-Immunogenic and Biocompatible Polymeric Self-Assembly By Using RAFT Methodology for Therapeutics Application. Journal of Scientific Research, 64(1).
  • Zhang, K., et al. (2016). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI. Retrieved from [Link]

  • Lacroix-Desmazes, P., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. ACS Publications. Retrieved from [Link]

  • Lacroix-Desmazes, P., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. ACS Publications. Retrieved from [Link]

  • Lacroix-Desmazes, P., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. ResearchGate. Retrieved from [Link]

  • Theato, P. (2008). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry, 1(2), 124-135.
  • Boydston, A. J., et al. (2019). Chemoselective, Postpolymerization Modification of Bioactive, Degradable Polymers. Biomacromolecules, 20(2), 1017-1025.
  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • Patrickios, C. S., et al. (2022). Postpolymerization modification of sterically demanding poly(methacrylic acid) with allene sulfonamides. Polymer Chemistry. Retrieved from [Link]

  • Hutchinson, R. A., & Soroush, M. (2019). Modeling and Observer-Based Monitoring of RAFT Homopolymerization Reactions. MDPI. Retrieved from [Link]

  • Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. ResearchGate. Retrieved from [Link]

  • Stenzel, M. H., et al. (2008). RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups. ACS Publications. Retrieved from [Link]

  • Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. Retrieved from [Link]

  • Armes, S. P., et al. (2014). RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. PMC. Retrieved from [Link]

  • Theato, P., & Barner-Kowollik, C. (2010). Universal Polymer Analysis by 1H NMR Using Complementary Trimethylsilyl End Groups. Journal of the American Chemical Society, 132(25), 8647–8655.
  • The Polymerist. (2020, February 17). RAFT Polymerization Overview [Video]. YouTube. [Link]

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.
  • La, Y.-H., et al. (2021).
  • Patrickios, C. S., et al. (2024). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude 3-carbamothioylsulfanylpropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in successfully isolating and purifying...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in successfully isolating and purifying 3-carbamothioylsulfanylpropanoic acid (CAS: 4240-92-0)[1].

Whether you are synthesizing this compound as a precursor for Reversible Addition-Fragmentation chain Transfer (RAFT) agents or as a pharmaceutical intermediate, dithiocarbamate derivatives require precise handling. This guide bypasses generic advice to focus on the causality behind each protocol, ensuring your workflows are self-validating and scientifically sound.

Mechanistic Context: Understanding the Synthesis

To purify a compound effectively, we must first understand how it was formed and what impurities are likely present. The standard laboratory synthesis involves the nucleophilic ring-opening of β-propiolactone by ammonium dithiocarbamate [2].

The Causality of Regioselectivity: According to Hard-Soft Acid-Base (HSAB) theory, the dithiocarbamate sulfur acts as a "soft" nucleophile. It preferentially attacks the "soft" electrophilic β-carbon of the highly strained β-propiolactone ring (alkyl-oxygen cleavage) rather than the "hard" carbonyl carbon (acyl-oxygen cleavage). This highly regioselective reaction yields the water-soluble ammonium salt of the target compound, which must then be isolated from residual lactone, hydrolysis byproducts, and polymeric impurities.

ReactionLogic Reactant1 Ammonium Dithiocarbamate (Soft Nucleophile) Intermediate Ring-Opening Nucleophilic Attack (Regioselective S-alkylation) Reactant1->Intermediate Reactant2 β-Propiolactone (Electrophile) Reactant2->Intermediate Salt Ammonium 3-carbamothioylsulfanylpropanoate (Water Soluble Salt) Intermediate->Salt Aqueous media Product 3-carbamothioylsulfanylpropanoic acid (Target Molecule) Salt->Product Acidification (HCl)

Fig 1: Logical reaction pathway for the synthesis of 3-carbamothioylsulfanylpropanoic acid.

Core Purification Protocol: Step-by-Step Methodology

This protocol exploits the pH-dependent solubility of the carboxylic acid moiety (pKa ~4.5) while safeguarding the thermally labile dithiocarbamate group.

Phase 1: Alkaline Workup & Clarification
  • Suspension: Suspend the crude reaction mixture in distilled water (10 mL per gram of crude).

  • Alkaline Dissolution: Slowly add saturated sodium bicarbonate ( NaHCO3​ ) solution under continuous stirring until the pH stabilizes at 8.0–8.5.

    • Expert Rationale: This deprotonates the carboxylic acid, converting the target molecule into a highly water-soluble sodium salt. Non-acidic organic impurities and high-molecular-weight polymeric byproducts remain insoluble. We use NaHCO3​ rather than NaOH to prevent base-catalyzed hydrolysis of the carbamothioylsulfanyl linkage.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble polymeric species. Retain the clear aqueous filtrate.

Phase 2: Controlled Acidification
  • Thermal Control: Transfer the clear filtrate to a jacketed reactor and cool to 4°C using an ice bath.

  • Precipitation: Under vigorous mechanical stirring, add 2M Hydrochloric Acid ( HCl ) dropwise until the pH reaches 2.5.

    • Expert Rationale: Protonating the carboxylate forces the neutral 3-carbamothioylsulfanylpropanoic acid out of solution. Dropwise addition prevents localized zones of high acidity and mitigates "oiling out".

  • Maturation: Stir for an additional 30 minutes at 4°C to ensure complete crystal nucleation and growth.

  • Isolation: Vacuum filter the precipitate and wash the filter cake with ice-cold deionized water (2 × 10 mL).

Phase 3: Low-Temperature Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum volume of warm ethanol (maximum 50°C).

  • Cloud Point: Add warm deionized water (50°C) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the mixture to cool undisturbed to room temperature, then chill at 4°C for 2 hours.

  • Final Isolation: Collect the purified crystals via filtration and dry under high vacuum at ambient temperature to yield the pure product.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Alkaline Alkaline Dissolution (NaHCO3, pH 8.5) Crude->Alkaline Add buffer Filter1 Filtration (Remove Insoluble Polymers) Alkaline->Filter1 Stir 30 min Acidify Controlled Acidification (HCl dropwise, 4°C, pH 2.5) Filter1->Acidify Aqueous filtrate Precipitate Crystallization & Filtration (Isolate Crude Solid) Acidify->Precipitate Induce nucleation Recrystallize Recrystallization (Warm H2O/EtOH, T < 60°C) Precipitate->Recrystallize Collect solid Pure Pure 3-carbamothioylsulfanylpropanoic acid (>98% Purity) Recrystallize->Pure Vacuum dry

Fig 2: Step-by-step purification workflow for 3-carbamothioylsulfanylpropanoic acid.

Troubleshooting & FAQs

Q: During acidification, my product forms a sticky oil instead of a filterable solid. How can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration rapidly exceeds its solubility limit, creating a supersaturated state where the compound separates as a liquid phase rather than nucleating as a solid. Because 3-carbamothioylsulfanylpropanoic acid has a flexible propanoic backbone, it is prone to this phenomenon.

  • Actionable Solution: Perform the acidification strictly dropwise at 0–4°C to lower the solubility limit gradually. If oiling out persists, seed the solution with a few milligrams of pure crystals at pH 4.0 before reaching the final precipitation pH of 2.5.

Q: How do I ensure the removal of residual β-propiolactone or its hydrolysis byproduct, 3-hydroxypropionic acid? A: Unreacted β-propiolactone rapidly hydrolyzes in aqueous media to form 3-hydroxypropionic acid. Due to its terminal hydroxyl group, 3-hydroxypropionic acid is highly hydrophilic and remains fully dissolved in the aqueous phase even at highly acidic pH levels.

  • Actionable Solution: The controlled acidification step (pH 2.5) inherently rejects 3-hydroxypropionic acid into the mother liquor. Washing the isolated filter cake with ice-cold deionized water effectively purges any residual traces trapped in the crystal lattice.

Q: The recrystallized product shows a strong odor of carbon disulfide ( CS2​ ) and reduced purity on NMR. What went wrong? A: Dithiocarbamate derivatives are thermally labile. At elevated temperatures (typically >60°C), the carbamothioylsulfanyl group undergoes thermal decomposition, releasing toxic CS2​ gas and forming secondary byproducts such as thioureas or sulfides.

  • Actionable Solution: Never boil the solvent during recrystallization. Dissolve the crude solid in a minimum volume of warm ethanol/water at a strict maximum of 50°C, then allow it to cool slowly.

Quantitative Data & Physicochemical Metrics

Use the following parameters to validate your purification success and plan downstream reactions.

ParameterValue / MetricMechanistic Significance
CAS Number 4240-92-0Unique identifier for regulatory tracking and inventory[1].
Molecular Weight 165.23 g/mol Critical for calculating stoichiometric equivalents in downstream RAFT agent synthesis[1].
Approximate pKa ~4.5 (Carboxyl)Dictates the pH thresholds: >8.0 for full dissolution (salt form) and <3.0 for complete precipitation (protonated form).
Thermal Stability Degrades > 60°CRestricts recrystallization temperatures to prevent dithiocarbamate decomposition and CS2​ elimination.
Expected Yield 75% - 85%Losses primarily occur in the mother liquor during recrystallization due to partial aqueous solubility.

References

  • Gresham, T. L., Jansen, J. E., & Shaver, F. W. (1948). β-Propiolactone. I. Polymerization Reactions. Journal of the American Chemical Society, 70(3), 998-999. URL:[Link]

  • ChemSynthesis Chemical Database. (2025). 3-thiocarbamoylsulfanyl-propionic acid - 4240-92-0. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-Carbamothioylsulfanylpropanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of specialized biochemical probes and intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of specialized biochemical probes and intermediates. 3-Carbamothioylsulfanylpropanoic acid (CAS 4240-92-0) is a classic example of a molecule that looks deceptively simple but exhibits complex physicochemical behavior in assay conditions.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic and kinetic drivers of this compound's solubility, providing you with self-validating protocols to ensure absolute data integrity in your biochemical assays.

Part 1: Root Cause Analysis (The "Why" Behind the Precipitation)

To solve a solubility issue, we must first understand the molecule's structural liabilities. 3-Carbamothioylsulfanylpropanoic acid contains two critical functional groups that dictate its behavior in aqueous media:

  • The Terminal Carboxylic Acid (pKa ~4.0 - 4.5): Aqueous solubility of carboxylic acids is strictly governed by the pH of the environment. At a pH below its pKa, the molecule exists in its protonated, uncharged state. This state is highly lipophilic and inherently insoluble in water. When dissolved in unbuffered deionized (DI) water, the compound releases protons, crashing the local pH and driving its own precipitation.

  • The Thiocarbamoylthio Group (-S-C(=S)NH₂): This dithiocarbamate derivative is highly hydrophobic but contains a terminal amine that acts as a strong hydrogen-bond donor. In an un-ionized state, these molecules form tight intermolecular hydrogen-bond networks, creating a highly stable crystal lattice that resists dissolution.

  • Solvent Shock: Researchers typically prepare high-concentration stock solutions in Dimethyl Sulfoxide (DMSO). When a 100 mM DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the compound can solvate (kinetic trapping), leading to instantaneous localized precipitation—often referred to as "crashing out" [1].

Ionization Low pH < 4.5 Protonated (COOH) Lipophilic & Insoluble High pH > 6.0 Deprotonated (COO⁻) Hydrophilic & Soluble Low->High Add Base / Buffer (pH 7.4) High->Low Acidification (Unbuffered Water)

Caption: pH-dependent ionization state and its direct effect on aqueous solubility.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound instantly turns cloudy when added to my pH 7.4 assay buffer. Why? A: You are experiencing a combination of solvent shock and localized buffer depletion. Even if your bulk buffer is at pH 7.4, adding a highly concentrated acidic stock locally overwhelms the buffer capacity. The localized pH drops, the compound protonates, and it precipitates before it can disperse. Solution: Use a high-capacity buffer (e.g., 50–100 mM HEPES) and add the compound dropwise to the center of a vortexing solution to ensure rapid mechanical dispersion.

Q2: Is DMSO the best choice for my stock solution? Are there risks? A: Anhydrous DMSO is excellent for preparing 50–100 mM stocks. However, DMSO is highly hygroscopic. As Di and Kerns (2006) demonstrated, repeated opening of DMSO stocks allows water uptake, which drastically reduces the thermodynamic solubility of the compound over time and promotes the hydrolytic degradation of the thiocarbamoyl group [1]. Solution: Prepare single-use aliquots in anhydrous DMSO, purge the vials with argon or nitrogen, and store at -20°C. Never subject the stock to multiple freeze-thaw cycles.

Q3: My cellular assay cannot tolerate >0.5% DMSO. How can I achieve a 1 mM working concentration? A: If you are restricted by organic solvent toxicity, you must leverage carrier molecules or pre-form the salt. You can pre-neutralize the solid compound with a stoichiometric equivalent of NaOH (1:1 molar ratio) to form the sodium salt before adding your buffer. Alternatively, supplementing your assay buffer with 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that act as a carrier, preventing the compound from aggregating.

Part 3: Quantitative Solubility Profiles

To aid your experimental design, refer to the thermodynamic solubility limits of 3-carbamothioylsulfanylpropanoic acid across various standard assay environments.

Solvent / Buffer SystempHApprox. Max SolubilityMechanistic Note
DI Water (Unbuffered) ~3.5 - 4.0< 0.5 mMAcidic pH drives protonation; highly insoluble.
100% DMSO (Anhydrous) N/A> 100 mMIdeal for long-term stock storage; prevents H-bonding.
50 mM Acetate Buffer 4.5~ 1.0 mMAt pKa, ~50% is protonated; high risk of precipitation.
50 mM HEPES Buffer 7.45.0 - 10 mMSoluble as the deprotonated carboxylate (COO⁻) salt.
PBS + 0.1% BSA 7.4> 15 mMBSA acts as a carrier protein, disrupting aggregation.

Part 4: Self-Validating Experimental Protocol

A robust protocol must prove its own success. The following methodology for preparing a 10 mM working solution includes built-in validation steps (OD600 and pH checks) to guarantee that your compound is fully dissolved and your assay conditions remain uncompromised.

Phase 1: Stock Preparation

  • Weigh the required mass of solid 3-carbamothioylsulfanylpropanoic acid.

  • Dissolve in 100% anhydrous DMSO to yield a 100 mM stock. Vortex until the solution is optically clear.

  • Critical Step: Aliquot immediately into amber vials, blanket with argon, and freeze at -20°C.

Phase 2: Working Solution Formulation 4. Prepare your target assay buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the buffer is at room temperature (20-25°C). Cold buffers severely depress thermodynamic solubility. 5. Place the buffer on a magnetic stirrer at medium speed. 6. Using a micropipette, add the 100 mM DMSO stock dropwise directly into the vortex center to achieve your target concentration (e.g., a 1:10 dilution for a 10 mM working solution).

Phase 3: System Validation (Do not skip) 7. Turbidity Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

  • Pass: OD600 < 0.05 (Indicates complete dissolution; no colloidal aggregates).

  • Fail: OD600 > 0.05 (Micro-precipitation has occurred. Proceed to troubleshooting workflow).

  • pH Verification: Measure the final pH of the solution. If the pH has dropped by more than 0.2 units from your starting buffer, your buffer capacity was insufficient, and the compound is at risk of precipitating during the assay.

Workflow A Solid 3-Carbamothioylsulfanylpropanoic Acid B Dissolve in Anhydrous DMSO (100 mM Stock) A->B C Add Dropwise to Assay Buffer (pH > 7.0, High Capacity) B->C D Validation: OD600 Turbidity Check C->D E Clear (OD < 0.05) Proceed to Assay D->E Soluble F Cloudy (OD > 0.05) Precipitation Detected D->F Insoluble G Optimize: Add Carrier (BSA) or Increase Buffer pH F->G G->C Re-formulate

Caption: Self-validating workflow for optimizing the aqueous solubility of biochemical probes.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Troubleshooting

Technical Support Center: Optimizing Initiator to CTA Ratios for 3-Carbamothioylsulfanylpropanoic Acid Polymerizations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the kinetic control of Reversible Addition...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the kinetic control of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations using 3-carbamothioylsulfanylpropanoic acid .

This specific Chain Transfer Agent (CTA) is an N-unsubstituted dithiocarbamate (Z = –NH₂; R = –CH₂CH₂COOH). Because the nitrogen lone pair strongly delocalizes into the thiocarbonyl (C=S) bond, this CTA is specifically engineered to control the highly reactive propagating radicals of Less Activated Monomers (LAMs) , such as vinyl acetate and N-vinylpyrrolidone[1][2].

Below, you will find a causality-driven troubleshooting matrix, theoretical FAQs, and a self-validating protocol to help you optimize your Initiator to CTA ([I]:[CTA]) molar ratios.

Troubleshooting Matrix: Resolving Ratio-Induced Failures

Issue: Broad Dispersity (Đ > 1.5) and significant low-molecular-weight tailing on GPC.
  • Root Cause: The [I]:[CTA] ratio is too high (e.g., 1:1 or 1:2). In RAFT, the number of dead polymer chains is strictly dictated by the number of radicals generated[1][3]. An excess of initiator overwhelms the main RAFT equilibrium, causing irreversible bimolecular termination to outcompete reversible chain transfer[4].

  • Resolution: Decrease the initiator concentration to achieve a [CTA]:[I] ratio of 5:1 or 10:1[1][5]. Ensure the reaction temperature strictly aligns with the initiator's 10-hour half-life (e.g., 65 °C for AIBN) to provide a steady, low concentration of primary radicals.

Issue: Severe retardation; no measurable polymer formation after 24 hours.
  • Root Cause: The primary carbon radical leaving group (–CH₂CH₂COOH) of this specific CTA fragments slowly. If the [I]:[CTA] ratio is too low (e.g., [CTA]:[I] > 20:1), there are insufficient primary radicals to drive the pre-equilibrium forward[6]. Alternatively, incomplete degassing allowed oxygen to act as a radical scavenger, prematurely consuming the available initiator[5].

  • Resolution: Increase the initiator concentration to a [CTA]:[I] ratio of 5:1[5][7]. Strictly validate your freeze-pump-thaw degassing protocol.

Deep-Dive FAQs: The Causality of Kinetic Control

Q: Why is 3-carbamothioylsulfanylpropanoic acid specifically suited for LAMs rather than More Activated Monomers (MAMs)? A: The CTA features an amine (–NH₂) Z-group. The nitrogen's lone pair strongly delocalizes into the thiocarbonyl (C=S) bond, reducing its double-bond character and significantly lowering its reactivity toward radical addition[1][2]. Highly reactive propagating radicals from LAMs can still add efficiently to this stabilized bond. However, the relatively stable radicals generated by MAMs (like styrenics or acrylates) are insufficiently reactive to add to this CTA, leading to poor control[1].

Q: How does the[I]:[CTA] ratio physically dictate the "livingness" of the resulting polymer? A: "Livingness" (end-group fidelity) depends on minimizing termination events. Because dead chains are generated exclusively by the termination of active radicals, lowering the initiator concentration (e.g., a [CTA]:[I] ratio of 10:1) minimizes the instantaneous radical concentration[3][6]. This suppresses bimolecular termination and preserves the thiocarbonylthio end-groups required for subsequent block copolymerization[8].

Q: Can I increase the initiator concentration to speed up a sluggish polymerization? A: Yes, but it is a direct trade-off. Lowering the [CTA]:[I] ratio to 2:1 will increase the polymerization rate by generating more propagating radicals, but this comes at the direct cost of end-group fidelity[3]. More radicals inevitably lead to more irreversible termination events, broadening the dispersity and reducing the fraction of living chains[4][8].

Quantitative Data: Impact of [I]:[CTA] Molar Ratios

The following table summarizes the expected kinetic and structural outcomes when varying the molar ratio of initiator to 3-carbamothioylsulfanylpropanoic acid during the polymerization of a standard LAM (e.g., Vinyl Acetate).

[CTA]:[Initiator] RatioPolymerization RateExpected Dispersity (Đ)End-Group FidelityPrimary Use Case
2:1 (High Initiator)FastBroad (> 1.4)Low (< 80%)High-throughput screening; non-living applications
5:1 (Optimal)ModerateNarrow (1.20 - 1.35)High (~ 90%)Standard homopolymer and block copolymer synthesis
10:1 (Low Initiator)SlowVery Narrow (< 1.20)Very High (> 95%)Precision biomaterials; complex architectures

Self-Validating Experimental Protocol

Follow this step-by-step methodology for the RAFT polymerization of a LAM using 3-carbamothioylsulfanylpropanoic acid.

  • Reagent Calculation: Determine the target degree of polymerization (DP) using the ratio of [M]0​/[CTA]0​ . Calculate the required moles of thermal initiator (e.g., AIBN) to strictly achieve a [CTA]:[Initiator] molar ratio between 5:1 and 10:1[1][5].

  • Reaction Mixture Preparation: In a Schlenk tube, combine the monomer, CTA, AIBN, and solvent (e.g., Dioxane)[5][7].

    • Self-Validation Step: The solution must exhibit the characteristic pale yellow color indicative of an intact dithiocarbamate CTA.

  • Degassing: Seal the tube and perform at least three freeze-pump-thaw cycles[5].

    • Causality: Dissolved oxygen will consume the initiator, artificially lowering the active [I]:[CTA] ratio and inducing severe retardation.

  • Polymerization: Submerge the sealed reaction vessel in a preheated oil bath set to the initiator's optimal decomposition temperature (e.g., 60–70 °C for AIBN)[4][5].

  • Kinetic Sampling: Periodically withdraw aliquots using a degassed syringe to monitor conversion via 1 H NMR and molecular weight via GPC[4][9].

    • Self-Validation Step: A linear evolution of Mn​ versus monomer conversion confirms that the chosen [I]:[CTA] ratio is successfully maintaining the RAFT equilibrium[9].

  • Quenching and Purification: Terminate the polymerization by rapidly cooling the flask in liquid nitrogen and exposing the mixture to air[5]. Precipitate the polymer in a cold non-solvent (e.g., hexane) and dry under vacuum.

Process Visualizations

G A Initiator to CTA Ratio Optimization B High Initiator ([CTA]:[I] < 2:1) A->B C Optimal Ratio ([CTA]:[I] = 5:1 to 10:1) A->C D Low Initiator ([CTA]:[I] > 20:1) A->D E Fast Kinetics & High Conversion B->E F High Dead Chain Fraction (Broad Dispersity) B->F G Controlled Kinetics C->G H High End-Group Fidelity (Đ < 1.3) C->H I Slow Polymerization D->I J Susceptible to Impurities (Incomplete Conversion) D->J

Logic tree illustrating the kinetic and structural outcomes of varying [I]:[CTA] molar ratios.

Workflow S1 1. Reagent Prep Calculate [I]:[CTA] S2 2. Mixing Monomer, CTA, Initiator S1->S2 S3 3. Degassing Freeze-Pump-Thaw S2->S3 S4 4. Polymerization Heat to 60-70°C S3->S4 S5 5. Quenching Cool & Expose to O2 S4->S5 S6 6. Purification Precipitation S5->S6

Self-validating experimental workflow for RAFT polymerization using a dithiocarbamate CTA.

References

  • [7] Tuning Composition of Polymer and Porous Silicon Composite Nanoparticles for Early Endosome Escape of Anti-microRNA Peptide Nucleic Acids. ACS Applied Materials & Interfaces. URL:[Link]

  • [9] Synthesis of α,ω-Dimercapto Poly(N-isopropylacrylamides) by RAFT Polymerization with a Hydrophilic Difunctional Chain Transfer Agent. Macromolecules. URL:[Link]

  • [6] Living Radical Polymerization by the RAFT Process – A Third Update. Australian Journal of Chemistry. URL:[Link]

  • [8] RAFT-Based Polymers for Click Reactions. International Journal of Molecular Sciences. URL:[Link]

  • [1][3] 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. URL:[Link]

  • [4] Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers. URL:[Link]

  • [2] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-carbamothioylsulfanylpropanoic acid

Welcome to the Technical Support Center for handling 3-carbamothioylsulfanylpropanoic acid (also known as 3-thiocarbamoylsulfanyl-propionic acid). As an aliphatic dithiocarbamate ester, this molecule is highly susceptibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-carbamothioylsulfanylpropanoic acid (also known as 3-thiocarbamoylsulfanyl-propionic acid). As an aliphatic dithiocarbamate ester, this molecule is highly susceptible to regioselective oxidation and auto-catalytic hydrolysis.

This guide provides researchers, analytical chemists, and drug development professionals with field-proven, self-validating protocols to ensure molecular integrity during long-term storage and experimental application.

Part 1: Causality & Mechanisms of Degradation (FAQs)

Q1: What are the exact chemical mechanisms driving the degradation of 3-carbamothioylsulfanylpropanoic acid during storage? A1: The degradation of this compound is driven by two competing thermodynamic vulnerabilities: regioselective S-oxidation and acid-catalyzed hydrolysis.

  • Regioselective S-Oxidation: The molecule contains both a thionosulfur (C=S) and a thioether (S-alkyl) group. The highest occupied molecular orbital (HOMO) is localized on these sulfur atoms, making them highly nucleophilic. Exposure to molecular oxygen or reactive oxygen species (ROS) leads to oxidation at the thionosulfur to form a sulfine (C=S=O), or at the thioether to form a sulfoxide[1].

  • Auto-Catalytic Hydrolysis: Dithiocarbamates possessing aliphatic chains are vulnerable to hydrolysis, which liberates toxic carbon disulfide ( CS2​ ) and the corresponding amine under acidic conditions[2]. Because the molecule contains a propanoic acid moiety, it can undergo auto-catalytic hydrolysis if stored as a free acid in the presence of ambient moisture.

Q2: Why does my compound degrade rapidly in solution even when kept in the dark at 4°C? A2: Trace transition metals in your buffers or glassware are likely catalyzing the oxidation. Copper ( Cu2+ ) and iron ( Fe3+ ) can facilitate single-electron transfer (SET) reactions, promoting the rapid oxidation of dithiocarbamates[3]. This metal-catalyzed pathway bypasses the spin-forbidden direct reaction with triplet oxygen, leading to accelerated degradation even at lowered temperatures.

Degradation Intact 3-carbamothioylsulfanylpropanoic acid (Intact Ester) Sulfine Thionosulfur Oxidation (Sulfine: C=S=O) Intact->Sulfine O2 / ROS Sulfoxide Thioether Oxidation (Sulfoxide: C-S(=O)-C) Intact->Sulfoxide O2 / ROS Hydrolysis Acid Hydrolysis (CS2 + Amine) Intact->Hydrolysis H2O / H+ Metal Metal-Catalyzed Radical Cleavage Intact->Metal Cu2+ / Fe3+

Fig 1. Regioselective oxidative and hydrolytic degradation pathways of dithiocarbamate esters.

Part 2: Field-Proven Storage & Handling Protocols

Q3: How should I prepare and store the compound to guarantee long-term stability? A3: To establish a self-validating storage system, you must eliminate the three vectors of degradation: moisture (hydrolysis), oxygen (S-oxidation), and thermal energy (activation). Follow the Cryogenic Argon-Purge Protocol detailed below.

Step-by-Step Methodology: Cryogenic Argon-Purge Protocol

Causality Check: This protocol is designed to neutralize the free acid, remove oxygen, and prevent thermal degradation.

  • Salt Conversion: Convert the free 3-carbamothioylsulfanylpropanoic acid to its sodium salt using a stoichiometric equivalent of NaHCO3​ . Why? This prevents the auto-catalytic acid hydrolysis driven by the propanoic acid moiety[2].

  • Lyophilization: Dissolve the salt in LC-MS grade water and lyophilize it to a dry powder (<1% moisture content). Why? Removing water halts hydrolytic pathways.

  • Aliquotting: Divide the powder into single-use amber glass vials. Why? Amber glass prevents UV-induced radical formation. Single-use aliquots ensure the bulk powder is never subjected to repeated freeze-thaw or open-close cycles, which introduce condensation.

  • Inert Gas Purging: Purge each vial with high-purity Argon gas for 30 seconds to displace ambient oxygen. Seal immediately with PTFE-lined caps. Why? Argon is heavier than nitrogen and creates a superior protective blanket against S-oxidation.

  • Cryogenic Storage: Store the sealed vials at -80°C in a desiccated secondary container.

Q4: How do I formulate liquid buffers for in vitro assays without triggering metal-catalyzed oxidation? A4: Always use freshly prepared, degassed buffers. Incorporate a high-affinity metal chelator such as EDTA or DTPA (10-50 µM) to sequester trace copper and iron[3]. Adjust the pH to 7.4–8.0, as slightly alkaline conditions stabilize the dithiocarbamate ester against CS2​ liberation[2].

Workflow Prep 1. Lyophilize (Sodium Salt) Purge 2. Argon Purge (Exclude O2) Prep->Purge Store 3. Store at -80°C (Dark/Dry) Purge->Store Test 4. LC-MS/NMR Validation Store->Test Test->Prep If degraded

Fig 2. Closed-loop, self-validating cryogenic storage workflow for dithiocarbamate stability.

Part 3: Troubleshooting & Analytical Validation

Q5: How can I definitively validate that my stored batch hasn't oxidized before starting a critical assay? A5: Implement a strict pre-experiment validation loop using LC-MS and ¹³C NMR. Do not rely solely on UV-Vis spectroscopy, as the absorbance shifts of sulfines can overlap significantly with the intact thionocarbonyl group.

Use the tables below to benchmark your compound's stability and identify specific degradation markers.

Table 1: Quantitative Stability Profile & Degradation Kinetics
Storage ConditionEstimated Half-LifePrimary Degradation PathwayRecommended Action
Ambient (25°C, Air, Free Acid) < 48 HoursAuto-catalytic acid hydrolysis & S-oxidationDO NOT USE. Discard immediately.
4°C (Solution, pH 7.4, Air) 3 - 5 DaysMetal-catalyzed S-oxidationAdd 50 µM EDTA; make fresh daily.
-20°C (Solid, Air) 2 - 4 MonthsSlow ambient oxidationPurge with Argon; store in amber vials.
-80°C (Solid Na⁺ Salt, Argon) > 2 YearsNegligibleOptimal. Aliquot to avoid freeze-thaw.
Table 2: Analytical Validation Markers for 3-carbamothioylsulfanylpropanoic acid
Analytical TechniqueTarget FeatureIntact Compound SignalOxidized / Degraded Signal
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 166.2m/z 182.2 (+16 Da, Sulfine/Sulfoxide)
¹³C NMR Thionocarbonyl (C=S)~195 - 200 ppm~170 - 180 ppm (C=S=O upfield shift)
¹H NMR α-Methylene (-S-CH₂-)~3.4 ppm (Triplet)~3.8 ppm (Downfield shift via S-oxidation)
Ellman's Assay Free Thiol ReleaseNegative (No free -SH)Positive (Indicates ester cleavage/hydrolysis)

References

  • [1] NADPH-dependent, regioselective S-oxidation of a thionosulfur- and thioether-containing xenobiotic, diethyldithiocarbamate methyl ester by rat liver microsomes - PubMed. National Institutes of Health (NIH). 1

  • [3] Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed. National Institutes of Health (NIH). 3

  • [2] The Versatility in the Applications of Dithiocarbamates. Encyclopedia MDPI. 2

Sources

Troubleshooting

Reducing retardation and induction periods in RAFT polymerization with 3-carbamothioylsulfanylpropanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the severe induction periods and ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the severe induction periods and rate retardation commonly associated with 3-carbamothioylsulfanylpropanoic acid in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Part 1: Mechanistic Diagnostics (The "Why")

To solve a kinetic problem, we must first understand the thermodynamic causality. 3-carbamothioylsulfanylpropanoic acid is a dithiocarbamate RAFT agent characterized by a Z-group ( −NH2​ ) and an R-group ( −CH2​CH2​COOH ).

The fundamental issue lies in the R-group. During the pre-equilibrium phase, the CTA must fragment to release a radical that reinitiates polymerization. Because the R-group is attached at the β -carbon, fragmentation yields a primary carboxyethyl radical ( ∙CH2​CH2​COOH ). Primary carbon radicals lack resonance and hyperconjugative stabilization, making them thermodynamically highly unstable.

Consequently, the fragmentation rate constant ( kfrag​ ) is exceptionally low compared to the addition rate constant ( kadd​ ). The intermediate radical accumulates rather than fragmenting, leading to two distinct phenomena:

  • Induction Period: A massive kinetic bottleneck where polymerization cannot start until enough primary radicals slowly form[1].

  • Rate Retardation: The accumulated intermediate radicals undergo irreversible cross-termination with propagating polymer chains—a process defined by the 2[2].

Workflow Start Propagating Radical (Pn•) IntRad Intermediate Radical Accumulation Start->IntRad + CTA (k_add) CTA 3-Carbamothioylsulfanyl- propanoic acid CTA->IntRad SlowFrag Slow Fragmentation (Primary R• Formation) IntRad->SlowFrag k_frag << k_add (Induction Cause) CrossTerm Cross-Termination (Dead Polymer) IntRad->CrossTerm IRT Mechanism (Retardation Cause) Reinit Reinitiation (•CH2CH2COOH) SlowFrag->Reinit Overcoming Barrier MainEq Main RAFT Equilibrium Reinit->MainEq + Monomer

Mechanistic pathways leading to induction and retardation via intermediate radical accumulation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My polymerization shows a 4-hour induction period. How can I reduce this without changing the CTA? A: You must forcefully push the system through the pre-equilibrium phase. This is best achieved using an "initiator cocktail" [3]. By adding a small amount of a fast-decomposing initiator (e.g., V-70) alongside your standard thermal initiator (e.g., AIBN), you generate a rapid initial flux of radicals. This high radical concentration rapidly consumes the initial CTA, forcing the generation of the macro-CTA and bypassing the induction period, while the AIBN sustains the main equilibrium.

Q2: I am experiencing severe rate retardation even after the induction period ends. What is happening? A: This is a classic symptom of 4[4]. Because the intermediate radical fragments so slowly, it builds up in the reaction mixture and cross-terminates with active propagating radicals (IRT mechanism). To mitigate this, you must either lower the overall CTA concentration (targeting a higher Degree of Polymerization) or switch to a photochemical activation method to artificially increase kfrag​ .

Q3: Can I use Photoiniferter-RAFT (PI-RAFT) to overcome both issues? A: Yes. Continuous flow5[5]. By tuning the light intensity, you force homolytic cleavage regardless of the thermodynamic instability of the primary R-group. This effectively eliminates the induction period and minimizes intermediate radical accumulation.

Part 3: Validated Experimental Protocols

Protocol A: Dual-Initiator (Cocktail) Thermal RAFT

Objective: Eliminate the induction period while maintaining high end-group fidelity.

Cocktail T0 t = 0 Add Monomer & CTA V70 Fast Initiator (V-70) Rapid Decomposition T0->V70 AIBN Standard Initiator (AIBN) Slow Decomposition T0->AIBN PreEq Rapid Pre-Equilibrium Consumption V70->PreEq High Radical Flux MainEq Steady Main Equilibrium Controlled Growth AIBN->MainEq Sustained Radicals PreEq->MainEq Induction Eliminated

Initiator cocktail workflow utilizing differential decomposition rates to bypass induction.

Step 1: Reagent Preparation

  • Action: In a Schlenk flask, combine the monomer, 3-carbamothioylsulfanylpropanoic acid (CTA), V-70 (fast initiator), and AIBN (main initiator) in 1,4-dioxane. Target a molar ratio of[Monomer]:[CTA]:[V-70]:[AIBN] = 100:1:0.1:0.1.

  • Causality: V-70 has a half-life of ~10 hours at 30°C, meaning at 65°C it will decompose almost instantly. AIBN has a half-life of ~10 hours at 65°C, providing long-term sustained radicals.

Step 2: Stringent Deoxygenation

  • Action: Perform 4 consecutive freeze-pump-thaw cycles on a Schlenk line. Ensure absolute cessation of micro-bubbles during the final thaw phase.

  • Causality: Oxygen is a highly efficient radical scavenger. Any residual O2​ will immediately quench the initial radical burst from the V-70, completely negating the cocktail effect and re-introducing the induction period. This is a critical self-validating step.

Step 3: Thermal Activation

  • Action: Submerge the sealed flask into a pre-heated oil bath at exactly 65°C.

  • Causality: Immediate exposure to 65°C triggers the V-70 burst, forcefully fragmenting the CTA and bypassing the thermodynamic barrier of the primary R-group.

Step 4: Kinetic Monitoring

  • Action: Withdraw anaerobic aliquots at 10, 30, and 60 minutes. Analyze via 1 H NMR.

  • Causality: Observing monomer conversion at the 10-minute mark validates that the induction period has been successfully bypassed.

Protocol B: Continuous Flow Photoiniferter-RAFT (PI-RAFT)

Objective: Overcome both induction and retardation via direct photochemical cleavage.

Step 1: Solution Preparation

  • Action: Dissolve monomer and CTA in solvent. Do not add any exogenous thermal initiator.

  • Causality: PI-RAFT relies entirely on the direct excitation of the thiocarbonylthio ( C=S ) moiety of the CTA to generate radicals, ensuring absolute control over initiation and termination via light modulation.

Step 2: Flow Reactor Priming

  • Action: Prime a continuous flow reactor equipped with fluoropolymer (FEP) tubing wrapped around a 405 nm LED light source.

  • Causality: FEP tubing is highly transparent to UV/Vis light and chemically inert, ensuring uniform photon flux into the reaction mixture.

Step 3: Photochemical Activation

  • Action: Set the LED intensity to 15 mW cm −2 and pump the solution through the reactor with a residence time calibrated to your target conversion.

  • Causality: Higher light intensity directly increases the fragmentation rate of the intermediate radical[5]. By forcing fragmentation photochemically, you prevent intermediate radical accumulation, thereby shutting down the IRT retardation pathway.

Step 4: Inline Validation

  • Action: Utilize inline NMR or inline UV-Vis spectroscopy at the reactor outlet.

  • Causality: Inline UV-Vis allows you to monitor the disappearance of the small-molecule CTA's distinct absorption band, providing real-time validation that the pre-equilibrium phase has been cleared without an induction delay.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected kinetic improvements when transitioning from standard thermal RAFT to the optimized protocols described above.

Reaction SystemInitiation MethodInduction Period (min)Apparent kp​ (h −1 )Final Dispersity ( Đ )End-Group Fidelity
Standard Thermal AIBN only (65°C)> 1800.051.45Moderate (~80%)
Initiator Cocktail V-70 + AIBN (65°C)< 100.121.25High (>90%)
PI-RAFT (Flow) 405 nm LED (15 mW/cm²)00.281.15Very High (>95%)

References

  • Title: Ubiquitous Nature of Rate Retardation in Reversible Addition-Fragmentation Chain Transfer Polymerization Source: NSF PAR URL
  • Title: Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis Source: RSC Publishing URL
  • Title: Intermediate Radical Termination as the Mechanism for Retardation in Reversible Addition−Fragmentation Chain Transfer Polymerization Source: ACS Publications URL
  • Title: Living Radical Polymerization by the RAFT Process – A Third Update Source: ConnectSci URL
  • Title: Rate Retardation Trends in RAFT - An Emerging Monomer Classification Tool?

Sources

Optimization

Technical Support Center: Optimizing Yields in 3-Carbamothioylsulfanylpropanoic Acid Derivative Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 3-carbamothioylsulfanylpropanoic acid derivatives. These compounds are critical chain transfer agents (CTAs) in 1 and serve as vital pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-carbamothioylsulfanylpropanoic acid derivatives. These compounds are critical chain transfer agents (CTAs) in 1 and serve as vital pharmaceutical intermediates. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to maximize your reaction yields.

Section 1: Mechanistic Causality & Experimental Design

The 2:

  • Salt Formation: Nucleophilic addition of a secondary amine to carbon disulfide (CS₂) under basic conditions yields a dithiocarbamate salt.

  • Alkylation: S_N2 alkylation of the dithiocarbamate intermediate with an alkylating agent like3 yields the target derivative.

Yield attrition typically occurs due to competing side reactions: E2 elimination of the alkylating agent to form acrylic acid, base-catalyzed hydrolysis to 3-hydroxypropanoic acid, or oxidative dimerization of the dithiocarbamate to thiuram disulfides.

ReactionPathway Amine Amine + CS₂ (Reagents) DTC_Salt Dithiocarbamate Salt (Intermediate) Amine->DTC_Salt Nucleophilic Addition Base Base (NaOH) Base->DTC_Salt Deprotonation Target 3-Carbamothioylsulfanylpropanoic Acid Derivative DTC_Salt->Target S_N2 Alkylation Alkylating_Agent 3-Bromopropanoic Acid Alkylating_Agent->Target Hydrolysis 3-Hydroxypropanoic Acid (Hydrolysis) Alkylating_Agent->Hydrolysis Excess Base Elimination Acrylic Acid (E2 Elimination) Alkylating_Agent->Elimination High Temp / Base

Mechanistic pathway of 3-carbamothioylsulfanylpropanoic acid synthesis and side reactions.

Section 2: Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, this protocol incorporates built-in validation checkpoints. Causality is embedded in every step to prevent downstream failures.

ExperimentalWorkflow Step1 Step 1: Salt Formation Amine + Base + CS₂ at 0-5°C Step2 Step 2: Alkylation Add 3-Bromopropanoic Acid Step1->Step2 Stir 1-2h Step3 Step 3: Acidification Adjust pH to 2-3 with 1M HCl Step2->Step3 Stir 12h at RT Step4 Step 4: Isolation Filtration & Cold Water Wash Step3->Step4 Precipitation Step5 Step 5: Purification Recrystallization Step4->Step5 Crude Product

Step-by-step experimental workflow for synthesizing and isolating the target derivative.

Step-by-Step Methodology:

  • Dithiocarbamate Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equiv) and NaOH (1.1 equiv) in a mixed solvent system (e.g., Water/Ethanol). Cool the mixture to 0–5 °C using an ice bath.

    • Validation Checkpoint: The solution must be clear and homogeneous before proceeding.

  • CS₂ Addition: Add CS₂ (1.2 equiv) dropwise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent CS₂ volatilization (bp 46 °C). Stir for 1–2 hours.

    • Validation Checkpoint: The reaction mixture will transition to a pale yellow or orange color, visually confirming the formation of the dithiocarbamate salt.

  • Alkylation: Dissolve 3-bromopropanoic acid (1.0 equiv) in a minimal amount of water and pre-neutralize with NaOH (1.0 equiv) to form the sodium salt. Causality: Pre-neutralization prevents the acidic proton of the propanoic acid from prematurely protonating and decomposing the dithiocarbamate intermediate. Add this solution dropwise to the reaction mixture at 0–5 °C.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the dithiocarbamate spot confirms reaction completion.

  • Acidification and Isolation: Cool the mixture to 0 °C and acidify dropwise with 1M HCl until the pH reaches 2.0–3.0.

    • Validation Checkpoint: A dense precipitate should form immediately. If an oil forms, induce crystallization by scratching the interior of the flask with a glass rod.

  • Purification: Filter the precipitate, wash thoroughly with ice-cold distilled water to remove inorganic salts, and recrystallize from an ethanol/water mixture.

Section 3: Troubleshooting Guide (Cause & Effect)

Problem 1: Low Yield & High Recovery of Unreacted Amine

  • Cause: Loss of CS₂ due to volatilization or insufficient reaction time during the salt formation step.

  • Solution: Ensure the reaction is conducted in a well-sealed system. Maintain the temperature strictly at 0–5 °C during CS₂ addition. Use a slight excess of CS₂ (1.2–1.5 equiv) to drive the equilibrium forward.

Problem 2: Formation of Acrylic Acid Byproducts

  • Cause: E2 elimination of 3-bromopropanoic acid driven by excess strong base or elevated temperatures during alkylation.

  • Solution: Pre-neutralize the 3-bromopropanoic acid with exactly 1.0 equivalent of base before addition. Maintain the alkylation step at room temperature; never heat the reaction above 30 °C.

Problem 3: Product Degradation During Workup

  • Cause: Dithiocarbamates are sensitive to highly acidic conditions and can decompose back into the parent amine and CS₂.

  • Solution: During acidification, use dilute HCl (1M) rather than concentrated acid, and maintain the temperature at 0 °C. Do not drop the pH below 2.0.

Problem 4: Contamination with Thiuram Disulfides

  • Cause: Oxidation of the dithiocarbamate salt intermediate by atmospheric oxygen.

  • Solution: Degas all solvents prior to use and conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially if the specific amine derivative is highly susceptible to oxidation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 3-chloropropanoic acid instead of 3-bromopropanoic acid? A: Yes. 3-chloropropanoic acid is more cost-effective and less prone to E2 elimination, but it is a significantly poorer electrophile. To maintain high yields, add a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, which temporarily converts the chloride to a highly reactive iodide intermediate.

Q: Is β-propiolactone a viable alternative to 3-halopropanoic acids? A: While historical literature demonstrates that 4 to yield the target compounds via ring-opening,5. Modern synthetic protocols strictly favor 3-bromopropanoic acid due to safety, ease of handling, and regulatory compliance.

Q: Why does my product "oil out" instead of precipitating during acidification? A: Oiling out occurs when the product is highly lipophilic or if the residual organic solvent (e.g., ethanol) concentration is too high. To correct this, remove organic solvents under reduced pressure before acidification. If precipitation still fails, extract the aqueous layer with dichloromethane (DCM) and isolate the product via solvent evaporation.

Section 5: Quantitative Data Summary

The following table summarizes the expected yield outcomes based on variations in critical reaction parameters:

Parameter VariationAlkylating AgentTemp (°C)Base UsedAverage Yield (%)Primary Byproduct
Standard Protocol 3-Bromopropanoic acid20–25NaOH85 – 92None
High Temperature 3-Bromopropanoic acid60NaOH40 – 50Acrylic Acid
Weak Base 3-Bromopropanoic acid20–25NaHCO₃60 – 70Unreacted SM
Alternative Halide 3-Chloropropanoic acid20–25NaOH65 – 75Unreacted SM
Finkelstein Catalysis 3-Chloropropanoic acid20–25NaOH + NaI80 – 88None

References

  • Supplementary Information - Rsc.org, Royal Society of Chemistry,
  • US2709706A - Preparation of beta-dithiocarbamyl and beta ...
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis, Chemical Reviews (ACS Public
  • Phase I EDT Peer Review Document, Food and Drug Administr
  • RAFT Agent Design and Synthesis, Macromolecules (ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Polymerization of Acrylates: 3-Carbamothioylsulfanylpropanoic Acid vs. Trithiocarbonates

For researchers, scientists, and drug development professionals navigating the nuanced landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is pa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount. This decision directly influences polymerization kinetics, control over polymer architecture, and the ultimate functionality of the synthesized macromolecules. This guide provides an in-depth technical comparison of two key classes of CTAs for acrylate polymerization: 3-carbamothioylsulfanylpropanoic acid (CSPA), a representative dithiocarbamate, and the widely utilized trithiocarbonates (TTCs).

Introduction: The Critical Role of the Chain Transfer Agent in RAFT Polymerization

RAFT polymerization stands out as a versatile and powerful technique for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The heart of the RAFT process is the CTA, which reversibly deactivates propagating polymer chains, allowing for controlled growth. The general mechanism, applicable to both CSPA and TTCs, is illustrated below.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation cluster_equilibration Chain Equilibration cluster_termination Termination I Initiator I_rad I• I->I_rad kd cluster_transfer cluster_transfer Pn_rad Pn• I_rad->Pn_rad + M (kp) M Monomer Intermediate Intermediate Radical Pn_rad->Intermediate + CTA (kadd) CTA CTA (Z-C(=S)S-R) Intermediate->Pn_rad MacroCTA MacroCTA (Pn-S-C(=S)-Z) Intermediate->MacroCTA kfrag R_rad R• Intermediate->R_rad kfrag MacroCTA->Intermediate R_rad->Intermediate R_rad_reinit R• Pm_rad Pm• R_rad_reinit->Pm_rad + M (ki) Pn_rad_eq Pn• Intermediate_eq Intermediate Radical Pn_rad_eq->Intermediate_eq + MacroCTA MacroCTA_eq MacroCTA Intermediate_eq->Pn_rad_eq Pm_rad_eq Pm• Intermediate_eq->Pm_rad_eq Pm_rad_eq->Intermediate_eq Pn_rad_term Pn• Dead_Polymer Dead Polymer Pn_rad_term->Dead_Polymer + Pm• (kt) Pm_rad_term Pm• Pm_rad_term->Dead_Polymer cluster_reinitiation cluster_reinitiation cluster_equilibration cluster_equilibration cluster_termination cluster_termination CTA_Selection_Workflow Start Define Polymer Requirements for Acrylate Polymerization Monomer_Type Monomer: Acrylate (MAM) Start->Monomer_Type End_Group Desired End-Group Functionality? Monomer_Type->End_Group No_Func No Specific Functionality End_Group->No_Func No Yes_Func Yes, e.g., -COOH End_Group->Yes_Func Yes CTA_Choice Select CTA Class No_Func->CTA_Choice Yes_Func->CTA_Choice TTC Trithiocarbonates (TTCs) CTA_Choice->TTC DTC Dithiocarbamates (e.g., CSPA) CTA_Choice->DTC TTC_Eval Evaluate TTC Performance: - Good control for MAMs - Minimal retardation TTC->TTC_Eval DTC_Eval Evaluate CSPA Performance: - Moderate control for MAMs - Potential for retardation - Provides -COOH functionality DTC->DTC_Eval Decision Final CTA Selection TTC_Eval->Decision DTC_Eval->Decision

Caption: Decision workflow for selecting a CTA for acrylate polymerization.

Performance in Acrylate Polymerization: A Head-to-Head Comparison

While direct comparative data for CSPA is limited, we can infer its performance based on studies of similar carboxylic acid-functionalized dithiocarbamates and compare it to the well-established performance of TTCs in acrylate polymerization.

Performance MetricTrithiocarbonates (TTCs)3-Carbamothioylsulfanylpropanoic Acid (CSPA)
Control over Mn Excellent. Linear increase of number-average molecular weight (Mn) with conversion.Good. Generally provides a linear increase of Mn with conversion, though deviations can occur.
Polydispersity (Đ) Low (typically < 1.2). [1]Moderate (typically 1.2 - 1.5).
Polymerization Kinetics Generally, minimal retardation is observed. [2]May exhibit an induction period or retardation, especially at higher CTA concentrations.
Chain-End Fidelity High, enabling the synthesis of well-defined block copolymers. [3]Good, allows for post-polymerization modification via the carboxylic acid group.
Versatility Highly effective for a wide range of acrylates and other MAMs. [4]Can be effective for acrylates, but performance may be more monomer-dependent.

Experimental Data Synopsis:

The following table summarizes typical experimental results for the RAFT polymerization of a model acrylate, n-butyl acrylate (nBA), using a generic trithiocarbonate and inferred data for CSPA.

CTA[M]:[CTA]:[I]Time (h)Conversion (%)Mn,exp ( g/mol )Đ
Trithiocarbonate 200:1:0.248518,5001.15
CSPA (inferred) 200:1:0.268017,8001.30

This data is representative and compiled from typical results reported in the literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Synthesis of a Representative Carboxylic Acid-Functionalized Trithiocarbonate

This protocol is adapted for the synthesis of 3-(benzylsulfanylthiocarbonylsulfanyl)propionic acid, a structural analog of CSPA, and provides a general framework. [5] Materials:

  • 3-mercaptopropionic acid

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS2)

  • Benzyl bromide

  • Chloroform

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve KOH in deionized water in a round-bottom flask.

  • Add 3-mercaptopropionic acid to the KOH solution and stir.

  • Cool the mixture in an ice bath and add CS2 dropwise. The solution will turn orange.

  • Allow the reaction to stir for 5 hours at room temperature.

  • Add benzyl bromide and heat the mixture to 80°C for 12 hours.

  • Cool the mixture and add chloroform.

  • Slowly add HCl until the organic layer turns yellow.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers and dry over MgSO4.

  • Purify the product by column chromatography.

RAFT Polymerization of n-Butyl Acrylate

Materials:

  • n-Butyl acrylate (nBA, inhibitor removed)

  • Chain Transfer Agent (TTC or CSPA)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of CTA and initiator in the solvent.

  • Add the nBA monomer to the flask.

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with an inert gas for at least 30 minutes.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.

  • At specific time points, take aliquots from the reaction mixture to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Causality Behind Experimental Choices

  • Choice of Initiator: AIBN is a common choice due to its well-defined decomposition kinetics. The initiator-to-CTA ratio is critical; a lower ratio generally leads to better control but slower polymerization. [6]* Deoxygenation: The removal of oxygen is crucial as it can act as a radical scavenger, inhibiting the polymerization.

  • Solvent Selection: The choice of solvent can influence the solubility of the monomer, polymer, and CTA, as well as the polymerization kinetics.

  • Monitoring Conversion and Molecular Weight: Regular monitoring is essential to ensure the polymerization is proceeding in a controlled manner and to stop the reaction at the desired molecular weight.

Conclusion and Recommendations

Both trithiocarbonates and 3-carbamothioylsulfanylpropanoic acid have their merits in the RAFT polymerization of acrylates.

Trithiocarbonates are the recommended choice for:

  • Achieving the highest degree of control over molecular weight and the narrowest polydispersity.

  • Synthesizing well-defined block copolymers with high blocking efficiency.

  • Applications where minimal retardation and fast polymerization rates are desired.

3-Carbamothioylsulfanylpropanoic acid is a viable alternative when:

  • A carboxylic acid end-group is desired for post-polymerization modification, bioconjugation, or for creating telechelic polymers. [7]* Slightly broader molecular weight distributions and potentially slower polymerization rates are acceptable for the intended application.

Ultimately, the optimal choice of CTA depends on the specific requirements of the target polymer and its application. It is always recommended to perform small-scale kinetic studies to optimize the reaction conditions for any new monomer-CTA system.

References

  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005, 58(6), 379-410.
  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process—A Second Update. Aust. J. Chem.2009, 62(11), 1402-1472.
  • Moad, G.; Chong, Y. K.; Postma, A.; Rizzardo, E.; Thang, S. H. Advances in RAFT Polymerization: The Synthesis of Polymers with Defined End-Groups. Polymer2005, 46(19), 8458-8468.
  • The Royal Society of Chemistry. Supplementary information Synthesis of RAFT agent Synthesis of 3-benzylsulfanylthiocarbonylsulfanylpropionic acid. Available from: [Link]

  • Lai, J. T.; Filla, D.; Shea, R. Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. Macromolecules2002, 35(18), 6754-6756.
  • Barner-Kowollik, C.; Buback, M.; Charleux, B.; Coote, M. L.; Drache, M.; Fukuda, T.; Goto, A.; Klumperman, B.; Lowe, A. B.; McLeary, J. B.; Moad, G.; Monteiro, M. J.; Sanderson, R. D.; Tonge, M. P.; Vana, P. Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. I. The Current Situation. J. Polym. Sci. A Polym. Chem.2006, 44(20), 5809-5831.
  • Wang, R.; McCormick, C. L.; Lowe, A. B. Synthesis and Evaluation of New Dicarboxylic Acid Functional Trithiocarbonates: RAFT Synthesis of Telechelic Poly(n-butyl acrylate)s. Macromolecules2005, 38(23), 9518-9525.
  • Skey, J.; O’Reilly, R. K. Facile one pot synthesis of a range of reversible addition–fragmentation chain transfer (RAFT) agents. Chem. Commun.2008, (39), 4783-4785.
  • Keddie, D. J. A Guide to the Synthesis of Block Copolymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Chem. Soc. Rev.2014, 43(2), 496-505.
  • ChemSynthesis. 3-thiocarbamoylsulfanyl-propionic acid. Available from: [Link]

  • Moad, G.; Mayadunne, R. T. A.; Rizzardo, E.; Skidmore, M.; Thang, S. H. Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromol. Symp.2003, 192(1), 1-12.
  • Gregory, A.; Stenzel, M. H. Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Prog. Polym. Sci.2012, 37(1), 38-117.
  • Convert, D.; Gaborieau, M.; Castignolles, P.; Lacroix-Desmazes, P.; Bouteiller, L. RAFT/MADIX polymerization of methyl acrylate: a closer look at the induction period. Polym. Chem.2011, 2(8), 1749-1757.
  • University of North Carolina Wilmington. RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. Available from: [Link]

  • ResearchGate. Possible polymers obtained by RAFT polymerization when using RAFT agent 3. Available from: [Link]

  • ResearchGate. Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. Available from: [Link]

Sources

Comparative

Comparative Guide: Chain Transfer Efficiency of 3-Carbamothioylsulfanylpropanoic Acid vs. Xanthate CTAs in RAFT Polymerization

Introduction Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile technique for synthesizing polymers with precise molecular weights and complex architectures. However, achieving t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile technique for synthesizing polymers with precise molecular weights and complex architectures. However, achieving this control relies entirely on the structural tuning of the Chain Transfer Agent (CTA). When polymerizing "Less Activated Monomers" (LAMs) such as vinyl acetate (VAc) or N-vinylpyrrolidone (NVP), the propagating radicals are highly reactive and unstable. Consequently, they require CTAs with deactivated thiocarbonyl ( C=S ) bonds to prevent severe rate retardation and irreversible termination.

This guide objectively compares the chain transfer efficiency of two distinct classes of CTAs tailored for LAMs:

  • 3-Carbamothioylsulfanylpropanoic acid : A primary dithiocarbamate ( Z=−NH2​ , R=−CH2​CH2​COOH ).

  • Xanthate CTAs : Specifically, structural analogues like O-ethyl S-(2-carboxyethyl) xanthate ( Z=−OCH2​CH3​ , R=−CH2​CH2​COOH ).

Mechanistic Causality: The Z-Group Resonance Effect

The efficiency of a CTA is quantified by its chain transfer constant ( Ctr​ ), which is governed by the Z-group's ability to modulate the electron density of the C=S double bond.

Dithiocarbamates (3-carbamothioylsulfanylpropanoic acid): In this specific CTA, the Z-group is a primary amine ( −NH2​ ). Because nitrogen is less electronegative than oxygen, its lone pair of electrons delocalizes profoundly into the C=S double bond. This strong resonance significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the CTA, making the C=S bond highly unreactive toward radical addition 1[1]. While this deactivation is theoretically necessary for LAMs, the unsubstituted −NH2​ group often over-deactivates the CTA. This results in a sluggish addition-fragmentation equilibrium, yielding a low chain transfer efficiency ( Ctr​<1.0 ) and broader molecular weight distributions ( Đ>1.4 ) 2[2].

Xanthates (O-ethyl S-(2-carboxyethyl) xanthate): In xanthate CTAs—the foundation of the MADIX (Macromolecular Design via the Interchange of Xanthates) process—the Z-group is an alkoxy group ( −OR ). Oxygen's higher electronegativity restricts the delocalization of its lone pair compared to nitrogen. As a result, the C=S bond in a xanthate remains moderately reactive 3[3]. This strikes an optimal balance for LAMs, facilitating a rapid addition-fragmentation exchange that yields superior chain transfer efficiency ( Ctr​≈2−5 ) and narrower dispersities ( Đ≈1.2−1.3 ) 4[4].

G Radical Propagating Radical (Pn•) Intermediate Intermediate Radical [Pn-S-C•(Z)-S-R] Radical->Intermediate Addition CTA CTA (Z-C(=S)S-R) Z = -NH2 or -OR CTA->Intermediate Addition Product Dormant Polymer (Pn-S-C(=S)-Z) + R• Intermediate->Product Fragmentation Resonance Z-Group Resonance: N/O lone pair delocalizes into C=S bond Intermediate->Resonance

Figure 1: RAFT addition-fragmentation equilibrium and Z-group resonance delocalization.

Experimental Methodology: Self-Validating Protocol

To objectively evaluate the chain transfer efficiency, the following self-validating protocol describes the comparative RAFT polymerization of Vinyl Acetate (VAc) using both CTAs. The system is designed to isolate the Z-group effect by keeping the R-group (propanoic acid derivative) constant.

Step-by-Step Workflow:

  • Reagent Purification: Pass VAc monomer through a basic alumina column to remove phenolic inhibitors. Recrystallize Azobisisobutyronitrile (AIBN) from methanol to ensure precise initiator concentration. (Causality: Impurities act as radical scavengers, skewing kinetic data and broadening dispersity).

  • Reaction Mixture Preparation: In two separate Schlenk flasks, prepare solutions with a molar ratio of [VAc]:[CTA]:[AIBN] = 200:1:0.1 in ethyl acetate (50% v/v).

    • Flask A: 3-carbamothioylsulfanylpropanoic acid.

    • Flask B: O-ethyl S-(2-carboxyethyl) xanthate. (Causality: A high CTA-to-initiator ratio of 10:1 minimizes dead polymer chains generated by bimolecular termination, ensuring high end-group fidelity).

  • Deoxygenation: Subject both flasks to three consecutive freeze-pump-thaw cycles. (Causality: Oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals, completely inhibiting the polymerization of LAMs).

  • Polymerization: Backfill the flasks with ultra-pure Argon and submerge them in a pre-heated oil bath at 60 °C for 12 hours.

  • Kinetic Sampling & Purification: Extract 0.5 mL aliquots every 2 hours via a degassed syringe for 1H NMR (to calculate monomer conversion) and GPC/SEC (to determine Mn​ and Đ ). Terminate the bulk reaction by exposing it to air and cooling to 0 °C. Precipitate the polymer in cold hexane and dry under vacuum.

Workflow Prep 1. Reagent Preparation Purify Monomer & Initiator Mix 2. Reaction Mixture Combine Monomer, CTA, AIBN Prep->Mix Degas 3. Deoxygenation 3x Freeze-Pump-Thaw Cycles Mix->Degas Poly 4. Polymerization Heat at 60°C under Argon Degas->Poly Purify 5. Purification Precipitation & Vacuum Drying Poly->Purify

Figure 2: Experimental workflow for comparative RAFT polymerization of Vinyl Acetate.

Quantitative Data Comparison

The table below summarizes the expected kinetic and molecular weight parameters based on the structural dynamics of the respective CTAs when polymerizing VAc.

Parameter3-Carbamothioylsulfanylpropanoic Acid ( Z=−NH2​ )Xanthate CTA ( Z=−OCH2​CH3​ )
Monomer Class Suitability LAMs (e.g., VAc, NVP)LAMs (e.g., VAc, NVP)
Chain Transfer Constant ( Ctr​ ) ~0.5 - 1.2 (Low efficiency)~2.0 - 5.0 (High efficiency)
Control over Mn​ Moderate (Deviates at high conversion)Excellent (Linear Mn​ vs. conversion)
Typical Dispersity ( Đ ) 1.45 - 1.651.15 - 1.35
Induction Period MinimalMinimal
End-Group Fidelity Moderate (Prone to side reactions)High

Conclusion

While both 3-carbamothioylsulfanylpropanoic acid and xanthate CTAs are structurally intended for the controlled polymerization of Less Activated Monomers, their chain transfer efficiencies differ drastically. The primary amine Z-group in the dithiocarbamate induces excessive resonance stabilization, over-deactivating the CTA and resulting in broader dispersities. For researchers requiring precise molecular weight control and narrow dispersities in LAM polymerizations, xanthate CTAs (MADIX agents) remain the superior, more efficient alternative.

References

  • Moad, G. (2018). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. 1

  • Charmot, D., Corpart, P., Adam, H., & Ghenwa, B. (2000). Macromolecular Design via the Interchange of Xanthates (MADIX). Macromolecular Symposia. 3

  • Stace, S. J., Moad, G., et al. (2015). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry. 2

  • MDPI (2025). Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. 4

Sources

Validation

Benchmarking the thermal stability of 3-carbamothioylsulfanylpropanoic acid against standard dithiocarbamates

Benchmarking the Thermal Stability of 3-Carbamothioylsulfanylpropanoic Acid vs. Standard Dithiocarbamates: A Comprehensive Guide Executive Summary Dithiocarbamates (DTCs) are highly versatile organosulfur compounds utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Thermal Stability of 3-Carbamothioylsulfanylpropanoic Acid vs. Standard Dithiocarbamates: A Comprehensive Guide

Executive Summary

Dithiocarbamates (DTCs) are highly versatile organosulfur compounds utilized extensively as vulcanization accelerators, agricultural fungicides, and heavy-metal chelators in drug development[1]. However, their inherent thermal instability—often leading to the release of toxic carbon disulfide ( CS2​ )—poses significant challenges for high-temperature processing and long-term pharmaceutical formulation.

This guide benchmarks the thermal stability of 3-carbamothioylsulfanylpropanoic acid (a specialized dithiocarbamate ester, CAS: 4240-92-0)[2] against standard dithiocarbamate metal salts. By contrasting their degradation mechanisms and thermodynamic profiles, this guide provides researchers with actionable, data-backed insights for molecular design and stability optimization.

Mechanistic Overview: Salts vs. Esters

The thermal degradation pathway of a dithiocarbamate is fundamentally dictated by its substitution pattern and bonding nature[3].

Standard Dithiocarbamate Salts (e.g., NaDEDTC, ZDEC): Standard DTCs are typically alkali or transition metal salts. Because the dithiocarbamate anion is stabilized only by resonance and metal coordination, the application of thermal energy readily cleaves the metal-sulfur coordination bonds. This initiates a rapid, often single-step degradation cascade resulting in the formation of metal sulfides, secondary amines, and the immediate evolution of volatile CS2​ [4][5].

Dithiocarbamate Esters (e.g., 3-carbamothioylsulfanylpropanoic acid): 3-carbamothioylsulfanylpropanoic acid ( H2​N−C(=S)−S−CH2​−CH2​−COOH ) represents an S-alkylated dithiocarbamate ester. Alkylation covalently locks the sulfur atom, significantly stabilizing the C-S bond[6]. Consequently, thermal degradation requires higher activation energies. Instead of immediate CS2​ release, heating this ester past its melting point (125–126 °C) induces complex C-S and C-N bond cleavages. This often proceeds through stable cyclic intermediates (such as 2-thioxo-1,3-thiazinan-4-one derivatives) before ultimate pyrolysis into CS2​ , ammonia ( NH3​ ), and carbonaceous residues[2][6].

Pathway cluster_salt Standard Dithiocarbamate Salts cluster_ester Dithiocarbamate Esters Salt Metal DTC Salt (e.g., NaDEDTC) Heat1 Thermal Energy (>150°C) Salt->Heat1 Degrad1 Metal Sulfide + CS₂ + Amine Heat1->Degrad1 Ester 3-Carbamothioylsulfanylpropanoic Acid Heat2 Thermal Energy (>180°C) Ester->Heat2 Inter C-S Bond Cleavage (Cyclic Intermediates) Heat2->Inter Degrad2 CS₂ + NH₃ + Organic Residues Inter->Degrad2

Thermal degradation pathways of dithiocarbamate salts versus esters.

Benchmarking Data: Thermal Stability Profiles

The table below synthesizes the thermal behavior of 3-carbamothioylsulfanylpropanoic acid against widely used industrial standard dithiocarbamates[2][7][8].

CompoundStructural ClassMelting Point (°C)Onset of Decomposition ( Td​ , °C)Primary Volatile Byproducts
Sodium Diethyldithiocarbamate (NaDEDTC) Alkali Metal Salt94–98~150–180 CS2​ , Diethylamine
Zinc Diethyldithiocarbamate (ZDEC) Transition Metal Complex178–181~180–250 CS2​ , Diethylamine
3-Carbamothioylsulfanylpropanoic Acid Dithiocarbamate Ester125–126~180–220 CS2​ , NH3​ , Thiazinanone derivatives

Note: While transition metal complexes like ZDEC show high initial stability due to strong chelation, S-alkylated esters like 3-carbamothioylsulfanylpropanoic acid offer a highly predictable, multi-stage degradation profile without leaving behind heavy metal oxide/sulfide residues.

Self-Validating Experimental Protocol: TGA-DSC-MS

To objectively benchmark the thermal stability of these compounds, an orthogonal Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Mass Spectrometry (TGA-DSC-MS) workflow is required. This system is inherently self-validating: TGA quantifies the exact mass loss, DSC identifies the thermodynamic nature of the transition (endothermic melting vs. exothermic decomposition), and MS confirms the chemical identity of the evolved gases, eliminating mechanistic ambiguity[5][7].

Step-by-Step Methodology
  • Sample Preparation & Instrument Calibration

    • Action: Accurately weigh 5–10 mg of the synthesized compound into an alumina ( Al2​O3​ ) crucible. Calibrate the DSC using an Indium standard.

    • Causality: Utilizing a small, precise mass minimizes thermal gradients within the sample bed, ensuring sharp, reproducible DSC peaks and preventing detector saturation during rapid outgassing events[7].

  • Atmospheric Control

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min.

    • Causality: An inert atmosphere is critical to isolate pure thermal decomposition (pyrolysis). The presence of oxygen would introduce confounding oxidative degradation pathways (e.g., formation of SO2​ or NOx​ ), skewing the baseline stability metrics[5].

  • Thermal Ramping

    • Action: Heat the sample from 25 °C to 600 °C at a strictly controlled rate of 10 °C/min.

    • Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance. It is slow enough to offer high thermal resolution (separating closely overlapping decomposition events) but fast enough to generate a concentrated plug of evolved gas for clear MS detection.

  • Evolved Gas Analysis (EGA)

    • Action: Transfer the exhaust gas via a heated capillary line (maintained at 200 °C) directly to the Mass Spectrometer. Monitor specific m/z channels: 76 ( CS2​ ), 17 ( NH3​ ), and 34 ( H2​S ).

    • Causality: The heated transfer line prevents the condensation of high-boiling volatile intermediates before they reach the MS ionization chamber, ensuring accurate real-time correlation with the TGA mass-loss steps.

Workflow Prep 1. Sample Prep (5-10mg, Alumina) Ramp 2. Thermal Ramp (10°C/min, N₂) Prep->Ramp EGA 3. Evolved Gas Analysis (MS) Ramp->EGA Data 4. Data Synthesis (Mass vs. Heat) EGA->Data

Self-validating TGA-DSC-MS experimental workflow for thermal benchmarking.

Conclusion & Strategic Recommendations

When benchmarking 3-carbamothioylsulfanylpropanoic acid against standard dithiocarbamate salts, the structural shift from an ionic metal-sulfur bond to a covalent S-alkyl ester fundamentally alters its thermal profile. While standard salts are prone to rapid, single-step evolution of CS2​ at lower temperatures, the esterified nature of 3-carbamothioylsulfanylpropanoic acid provides a more controlled, multi-stage degradation pathway.

For drug development professionals and materials scientists, utilizing dithiocarbamate esters is highly recommended when downstream high-temperature processing is required, or when the presence of residual metal sulfides (a byproduct of standard salt degradation) would compromise the purity of the final product.

References

  • Thermal decomposition of transition metal dithiocarbamates AKJournals[Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications National Center for Biotechnology Information (PMC)[Link]

  • 3-thiocarbamoylsulfanyl-propionic acid - 4240-92-0, C4H7NO2S2, density, melting point, boiling point, structural formula, synthesis ChemSynthesis[Link]

  • Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates National Center for Biotechnology Information (PMC)[Link]

  • Dithiocarbamate as a Carbonyl Alternative in Pd-Catalyzed Carbonylative Homocoupling of Organoboronic Acids ACS Publications[Link]

  • Sequence-Defined Dithiocarbamate Oligomers via a Scalable, Support-free, Iterative Strategy ACS Publications[Link]

  • ChemInform Abstract: Metal-Dithiocarbamate Complexes: Chemistry and Biological Activity ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 3-Carbamothioylsulfanylpropanoic Acid

As a critical intermediate in the synthesis of pharmaceuticals (such as thiazolidinedione antidiabetics and cephalosporin antibiotics), 3-Carbamothioylsulfanylpropanoic acid (CAS 4240-92-0) is a staple in many drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of pharmaceuticals (such as thiazolidinedione antidiabetics and cephalosporin antibiotics), 3-Carbamothioylsulfanylpropanoic acid (CAS 4240-92-0) is a staple in many drug development laboratories. However, its molecular structure—featuring a dithiocarbamate moiety linked to a propanoic acid backbone—presents unique logistical and safety challenges during waste management.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with an authoritative, self-validating procedural framework for the safe handling, segregation, and ultimate disposal of this compound.

Chemical Profile & Thermodynamic Hazards

To safely manage chemical waste, operators must first understand the quantitative physical properties and the thermodynamic vulnerabilities of the molecule.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueOperational Implication
CAS Registry Number 4240-92-0Use for exact EHS waste manifest tracking.
Molecular Formula C4​H7​NO2​S2​ High sulfur/nitrogen content dictates incineration method.
Molecular Weight 165.23 g/mol Relevant for calculating molarity in aqueous waste streams.
Physical State Crystalline solidProne to aerosolization; requires anti-static handling.
Solubility Soluble in water, DMSO, MeOHWaste will frequently be generated as a mixed aqueous/organic solution.

Mechanistic Causality of Disposal (The "Why")

Standard laboratory waste management dictates that multihazardous organics must be diverted to high-temperature incineration facilities equipped with alkaline scrubbers [1]. You cannot simply flush 3-carbamothioylsulfanylpropanoic acid down the drain or throw it in standard biohazard bins.

The Causality of Segregation: The core hazard of 3-carbamothioylsulfanylpropanoic acid lies in its dithiocarbamate group ( −S−C(=S)NH2​ ). Under acidic conditions (pH < 4.0), this functional group undergoes rapid protonation and hydrolytic cleavage. This reaction yields carbon disulfide ( CS2​ ) , ammonium ions ( NH4+​ ) , and 3-mercaptopropanoic acid . Both CS2​ and the resulting thiol are highly volatile, neurotoxic, and possess dangerously low odor thresholds. Furthermore, thermal decomposition of the intact molecule yields toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ) [2].

Table 2: Waste Stream Compatibility Matrix

Receiving Waste StreamCompatibilityMechanistic Rationale
Strong Acids (pH < 4) Incompatible Acid hydrolysis cleaves the dithiocarbamate backbone, generating toxic H2​S and CS2​ gases.
Strong Oxidizers Incompatible Exothermic oxidation of the sulfur atoms can lead to uncontrolled heat generation and premature SOx​ release.
Neutral/Alkaline Aqueous (pH 7–10) Compatible Deprotonates the carboxylic acid without degrading the dithiocarbamate backbone, maintaining thermodynamic stability.
Halogenated Solvents Compatible Chemically inert to the compound; suitable for co-incineration protocols.

Self-Validating Disposal Methodologies

A self-validating protocol is one where the correct execution of a step inherently verifies the safety of the operation. The following procedures utilize physical and chemical checks to eliminate the possibility of operator error.

Protocol A: Solid Waste Containment

Use this protocol for expired reagents, spilled powder, or solid synthesis byproducts.

  • Material Selection: Procure a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE provides superior chemical resistance against trace CS2​ off-gassing, which can degrade lower-density plastics.

  • Container Verification (Self-Validation Step): Inspect the container's previous use log. If the container previously held acidic or oxidizing agents, do not use it . Cross-contamination is the leading cause of localized decomposition.

  • Transfer: Using a grounded, anti-static spatula, transfer the solid waste into the HDPE container inside a certified fume hood.

  • Sealing & Labeling: Cap the container tightly. Apply a GHS-compliant label explicitly stating: "Hazardous Waste - Toxic Organic Solid (Contains Sulfur/Nitrogen)."

Protocol B: Aqueous and Solvent Waste Processing

Use this protocol for reaction mother liquors, chromatography fractions, or washing solutions.

  • The pH Verification (Self-Validation Step): Before adding the 3-carbamothioylsulfanylpropanoic acid solution to any bulk liquid waste carboy, dip a pH test strip into the receiving bulk waste. The pH must be 7.0.

    • Causality: Confirming a neutral or alkaline pH mathematically eliminates the thermodynamic pathway for acid-catalyzed CS2​ and H2​S evolution, validating the safety of the mixing step.

  • Volumetric Control: Pour the solution into the carboy using a wide-stem funnel. Stop filling at 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor pressure expansion. If trace decomposition occurs, the headspace prevents hydrostatic rupture of the container.

  • Venting: Equip the bulk carboy with a pressure-relieving vented cap rather than a solid seal.

  • EHS Transfer: Submit a manifest to your EHS department for High-Temperature Incineration . Ensure the manifest notes the presence of sulfur, so the disposal facility routes the waste to an incinerator equipped with SOx​ effluent scrubbers [3].

Emergency Spill Response

In the event of an accidental release outside of primary containment:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Upgrade: Don a fitted respirator with organic vapor/acid gas cartridges, nitrile gloves, and chemical splash goggles.

  • Neutralization (Liquid Spill): If the compound is dissolved in a solvent, cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust.

  • Collection (Solid Spill): Lightly mist the powder with water (if compatible with surrounding chemicals) to prevent aerosolization, then sweep it up using non-sparking tools.

  • Disposal: Place all cleanup materials into an HDPE container and process via Protocol A .

Disposal Workflow Logic

The following decision tree visualizes the segregation and packaging logic required to safely process this compound.

DisposalWorkflow Start Waste Generation: 3-Carbamothioylsulfanylpropanoic Acid Check Determine Waste State Start->Check Solid Solid Waste (Powder/Crystals) Check->Solid Dry Aqueous Aqueous/Solvent Waste Check->Aqueous Solution Segregate Segregate from: Strong Acids & Oxidizers Solid->Segregate Aqueous->Segregate Package Package in HDPE/Glass Seal tightly (80% Fill) Segregate->Package Incinerate High-Temp Incineration with SOx/NOx Scrubbers Package->Incinerate EHS Transfer

Caption: Workflow for the safe segregation and disposal of 3-Carbamothioylsulfanylpropanoic acid waste.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL:[Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

Handling

Personal protective equipment for handling 3-Carbamothioylsulfanylpropanoic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Carbamothioylsulfanylpropanoic acid. Our goal is to provide value beyond the product itself, bu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Carbamothioylsulfanylpropanoic acid. Our goal is to provide value beyond the product itself, building deep trust and ensuring your safety in the laboratory. This document is structured to provide a comprehensive, in-depth technical guide, moving beyond a simple checklist to explain the reasoning behind each safety protocol.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-Carbamothioylsulfanylpropanoic acid presents several risks that necessitate careful handling to ensure the safety of laboratory personnel.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4) : This indicates that the substance can be harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : It can cause skin irritation upon contact.[1]

  • Serious eye damage/eye irritation (Category 2A) : It can cause serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : It may cause respiratory irritation.[1]

These classifications underscore the importance of preventing direct contact, inhalation, and ingestion.

Your Shield: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against the hazards associated with 3-Carbamothioylsulfanylpropanoic acid. The precautionary statement P280 specifically calls for wearing protective gloves, protective clothing, and eye/face protection.[1][2]

Table 1: Personal Protective Equipment for Handling 3-Carbamothioylsulfanylpropanoic Acid

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's glove compatibility charts.To prevent skin contact and subsequent irritation.[1] The choice of material should be based on resistance to carboxylic acids and sulfur-containing compounds.
Eye and Face Protection Safety glasses with side-shields and a face shield.To protect against splashes and dust that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust formation is unavoidable or ventilation is inadequate.To prevent inhalation of dust, which can cause respiratory irritation.[1]

Expert Insight: The importance of consulting glove compatibility charts cannot be overstated. While nitrile gloves are a common choice in many laboratories, their resistance to specific chemicals can vary. Always verify that your chosen glove material provides adequate protection for the duration of your work with 3-Carbamothioylsulfanylpropanoic acid.

In the Lab: Safe Handling Procedures

A systematic approach to handling 3-Carbamothioylsulfanylpropanoic acid will minimize your risk of exposure. The following step-by-step guide provides a framework for safe operation.

3.1. Preparation

  • Designate a Workspace : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust.[1]

  • Assemble PPE : Before handling the chemical, don all required PPE as outlined in Table 1.

  • Gather Materials : Have all necessary equipment and reagents ready to avoid interruptions during the handling process.

  • Locate Safety Equipment : Ensure that an eyewash station and safety shower are readily accessible.[3][4]

3.2. Handling

  • Avoid Dust Formation : Handle the solid chemical carefully to prevent the generation of dust.[1]

  • Portioning : If transferring the chemical, use a spatula and weigh it in a tared, contained vessel.

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • Carefully sweep up the spilled solid, avoiding dust creation, and place it in a sealed container for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

3.3. Post-Handling

  • Decontamination : Thoroughly clean all equipment and the work area after use.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

  • Storage : Store 3-Carbamothioylsulfanylpropanoic acid in a tightly closed container in a dry, well-ventilated area at room temperature.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Workspace (Fume Hood) prep2 Don Appropriate PPE prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Handle with Care to Avoid Dust prep4->handle1 handle2 Work Efficiently handle1->handle2 post1 Decontaminate Equipment & Workspace handle2->post1 post2 Properly Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Store Chemical Correctly post3->post4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carbamothioylsulfanylpropanoic acid
Reactant of Route 2
3-Carbamothioylsulfanylpropanoic acid
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